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  • Product: Methyl 4-(chloromethyl)nicotinate hydrochloride
  • CAS: 1159826-53-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 4-(chloromethyl)nicotinate hydrochloride (CAS No. 1159826-53-5)

This technical guide provides a comprehensive overview of Methyl 4-(chloromethyl)nicotinate hydrochloride, a bifunctional heterocyclic building block of significant interest to researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 4-(chloromethyl)nicotinate hydrochloride, a bifunctional heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. While specific literature on this compound is emerging, this document synthesizes available data and provides expert insights based on analogous structures and established chemical principles.

Introduction and Strategic Importance

Methyl 4-(chloromethyl)nicotinate hydrochloride is a derivative of nicotinic acid (a form of Vitamin B3), featuring two key reactive sites: a methyl ester and a benzylic chloride. The pyridine ring is a prevalent scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions within biological systems. The chloromethyl group at the 4-position acts as a versatile electrophilic handle, enabling a wide range of synthetic transformations. This combination makes the molecule a valuable intermediate for constructing diverse chemical libraries and synthesizing complex target molecules in drug discovery programs. Nicotinic acid derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[1][2]

Physicochemical and Safety Data

A summary of the available quantitative and safety data for Methyl 4-(chloromethyl)nicotinate hydrochloride is presented below. Proper handling in a well-ventilated area using personal protective equipment is mandatory.[3]

PropertyValueSource
CAS Number 1159826-53-5[3]
Molecular Formula C₈H₉Cl₂NO₂[3]
Molecular Weight 222.07 g/mol [3]
SMILES O=C(OC)C1=CN=CC=C1CCl.[H]Cl[3]
Storage Conditions Sealed in dry, 2-8°C[3]
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[3]
GHS Signal Word Danger[3]

Synthesis and Mechanistic Considerations

Hypothetical Synthetic Pathway

The following multi-step synthesis is a well-reasoned projection based on analogous preparations, such as the synthesis of 4-(chloromethyl)pyridine hydrochloride.[4] The causality behind each step is explained to provide a deeper understanding of the process.

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Free Radical Chlorination cluster_2 Step 3: Salt Formation A 4-Methylnicotinic Acid B Methyl 4-Methylnicotinate A->B  CH3OH, H+ cat. C Methyl 4-(chloromethyl)nicotinate B->C  NCS, Initiator (e.g., AIBN) D Methyl 4-(chloromethyl)nicotinate Hydrochloride C->D  HCl (in ether or dioxane)

Caption: Proposed synthetic workflow for Methyl 4-(chloromethyl)nicotinate hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model and must be optimized and validated under appropriate laboratory conditions by trained personnel.

Objective: To synthesize Methyl 4-(chloromethyl)nicotinate hydrochloride.

Materials:

  • Methyl 4-methylnicotinate

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Hydrochloric acid (solution in diethyl ether or dioxane)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Protocol:

  • Free Radical Chlorination:

    • To a solution of Methyl 4-methylnicotinate (1.0 eq) in CCl₄, add N-Chlorosuccinimide (1.1 eq).

    • Causality: NCS is chosen as the chlorinating agent for benzylic positions as it provides a controlled source of chlorine radicals, minimizing side reactions compared to using chlorine gas. CCl₄ is an inert solvent suitable for radical reactions.

    • Add a catalytic amount of a radical initiator such as AIBN or BPO (0.05 eq).

    • Causality: The initiator is necessary to start the radical chain reaction by generating initial radicals upon heating.

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of CCl₄.

  • Work-up and Extraction:

    • Combine the filtrate and washings. Wash the organic phase sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.

    • Causality: The aqueous washes are critical for removing unreacted reagents and byproducts, ensuring a cleaner crude product for the next step.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-(chloromethyl)nicotinate free base.

  • Purification (if necessary):

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 eq) dropwise with stirring.

    • Causality: The hydrochloride salt is often preferred for solid, crystalline products that are easier to handle, weigh, and store than the corresponding free base, which may be an oil. The salt form can also improve stability.

    • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 4-(chloromethyl)nicotinate hydrochloride.

Reactivity and Synthetic Utility

The primary value of this compound lies in its ability to act as a versatile electrophilic intermediate. The chloromethyl group is susceptible to nucleophilic substitution (Sₙ2) reactions, providing a gateway to a wide array of derivatives.

Reactivity A Methyl 4-(chloromethyl)nicotinate Hydrochloride F 4-(Aminomethyl) Derivatives A->F G 4-(Thioether) Derivatives A->G H 4-(Alkoxymethyl) Derivatives A->H I 4-(Cyanomethyl) Derivatives (Nicotinic Acetic Acid Precursor) A->I B Amines (R-NH2) B->F C Thiols (R-SH) C->G D Alcohols/Phenols (R-OH) D->H E Cyanide (CN-) E->I

Caption: Key nucleophilic substitution reactions of the title compound.

  • Amination: Reaction with primary or secondary amines yields 4-(aminomethyl)nicotinate derivatives. These can be key intermediates for ligands, catalysts, or biologically active molecules.

  • Thioether Formation: Reaction with thiols provides access to thioethers, a functional group present in various pharmaceuticals.

  • Ether Formation: Reaction with alcohols or phenols in the presence of a base leads to the formation of ether linkages.

  • Cyanation: Substitution with a cyanide source, such as sodium or potassium cyanide, introduces a nitrile group. This can be subsequently hydrolyzed to form a nicotinic acetic acid derivative, adding a carboxylic acid functional group for further derivatization.

The methyl ester group can also be manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or amidation with various amines, further expanding the synthetic possibilities.

Applications in Drug Discovery and Medicinal Chemistry

The utility of Methyl 4-(chloromethyl)nicotinate hydrochloride is predicated on its role as a scaffold and intermediate. The nicotinic acid core is a well-established pharmacophore.[5] The introduction of diverse substituents at the 4-position via the chloromethyl handle allows for systematic Structure-Activity Relationship (SAR) studies.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Anti-inflammatory Agents: Many nicotinic acid derivatives have demonstrated anti-inflammatory properties.[6]

  • Oncology: The pyridine ring is a key component of numerous kinase inhibitors and other anti-cancer agents.

  • Neuroscience: Pyridine derivatives are known to interact with various receptors in the central nervous system.[7]

  • Infectious Diseases: The scaffold is present in a range of compounds with antibacterial and antiviral activity.[8]

Characterization and Quality Control

To ensure the identity and purity of synthesized Methyl 4-(chloromethyl)nicotinate hydrochloride, a suite of analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the chloromethyl (-CH₂Cl) protons (expected around 4.5-5.0 ppm), and a singlet for the methyl ester (-OCH₃) protons (expected around 3.9-4.0 ppm). The integration of these signals should match the proton count of the structure.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with distinct shifts due to the substituents), the chloromethyl carbon, and the methyl ester carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base (C₈H₈ClNO₂) should be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Infrared (IR) Spectroscopy A strong absorption band for the ester carbonyl (C=O) stretch (typically around 1720-1740 cm⁻¹), along with bands for C-H, C=C, and C=N stretching of the substituted pyridine ring.
High-Performance Liquid Chromatography (HPLC) To assess purity, a single major peak should be observed under appropriate chromatographic conditions.

Conclusion

Methyl 4-(chloromethyl)nicotinate hydrochloride is a high-potential building block for synthetic and medicinal chemistry. Its dual functionality allows for the creation of diverse molecular architectures built upon the privileged nicotinic acid scaffold. While detailed experimental data for this specific compound remains limited in public literature, this guide provides a robust framework for its synthesis, handling, and application based on established chemical principles and data from closely related analogues. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of such versatile intermediates is expected to increase significantly.

References

  • Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7151, Methyl Nicotinate." PubChem. [Link]

  • Google Patents.
  • Google Patents. US5229519A - Process for preparing 2-halo-5-halomethylpyridines.
  • Al-Ostath, A., et al. "Nicotinic acid derivatives: Application and uses, review." ResearchGate, 2021. [Link]

  • MDPI. "Pyridine Compounds with Antimicrobial and Antiviral Activities." MDPI, 2022. [Link]

  • Nogrady, S. G., et al. "Flow Synthesis of 2-Methylpyridines via α-Methylation." ResearchGate, 2015. [Link]

  • National Center for Biotechnology Information. "Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors." PubMed Central, 2024. [Link]

  • National Center for Biotechnology Information. "Flow Synthesis of 2-Methylpyridines via α-Methylation." PubMed Central, 2015. [Link]

  • ResearchGate. "Nicotinic acid derivatives: Application and uses, review." ResearchGate, 2021. [Link]

  • Journal of Chemical Reviews. "A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions." Journal of Chemical Reviews, 2021. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12574055, Methyl 4-chloronicotinate." PubChem. [Link]

  • Semantic Scholar. "Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents." Semantic Scholar, 2013. [Link]

  • National Center for Biotechnology Information. "Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme." PubMed, 2021. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-(chloromethyl)nicotinate hydrochloride: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-(chloromethyl)nicotinate hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chloromethyl)nicotinate hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a pyridine ring substituted with a reactive chloromethyl group and a methyl ester, renders it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 4-(chloromethyl)nicotinate hydrochloride is essential for its effective use in synthesis and formulation. While experimental data for this specific salt is not widely published, its properties can be reliably inferred from its structure and data available for related compounds.

PropertyValueSource
Molecular Formula C₈H₉Cl₂NO₂[1]
Molecular Weight 222.07 g/mol [1]
CAS Number 1159826-53-5[1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in water and polar organic solvents like methanol and DMSO (predicted)-
Storage Conditions Sealed in a dry environment at 2-8°C[1]

Synthesis and Mechanism

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction cluster_3 Step 4: Chlorination & Salt Formation 4-methylnicotinic_acid 4-Methylnicotinic Acid Methyl_4-methylnicotinate Methyl 4-methylnicotinate 4-methylnicotinic_acid->Methyl_4-methylnicotinate Methanol, Acid Catalyst Methyl_4-(hydroxymethyl)nicotinate Methyl 4-(hydroxymethyl)nicotinate Methyl_4-methylnicotinate->Methyl_4-(hydroxymethyl)nicotinate Formaldehyde, Base Target_Molecule Methyl 4-(chloromethyl)nicotinate hydrochloride Methyl_4-(hydroxymethyl)nicotinate->Target_Molecule Thionyl Chloride (SOCl₂)

Caption: A proposed four-step synthesis of Methyl 4-(chloromethyl)nicotinate hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Esterification of 4-Methylnicotinic Acid

  • Suspend 4-methylnicotinic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Neutralize the reaction mixture and extract the product, Methyl 4-methylnicotinate.

Step 2: Hydroxymethylation of Methyl 4-methylnicotinate

  • Dissolve Methyl 4-methylnicotinate in a suitable solvent.

  • Add an aqueous solution of formaldehyde and a base (e.g., sodium hydroxide).

  • Stir the reaction at room temperature, monitoring for the formation of Methyl 4-(hydroxymethyl)nicotinate.

  • Isolate the product through extraction and purification.

Step 3: Chlorination and Hydrochloride Salt Formation

  • Dissolve Methyl 4-(hydroxymethyl)nicotinate in an inert solvent (e.g., dichloromethane).

  • Slowly add thionyl chloride at a controlled temperature (e.g., 0°C).

  • Allow the reaction to proceed to completion. The use of thionyl chloride will also generate HCl, which will form the hydrochloride salt of the product.

  • Isolate the final product, Methyl 4-(chloromethyl)nicotinate hydrochloride, by filtration or evaporation of the solvent.

Reactivity and Applications in Drug Discovery

The synthetic utility of Methyl 4-(chloromethyl)nicotinate hydrochloride lies in the reactivity of the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the covalent attachment of the nicotinate scaffold to a wide range of molecules.

Nucleophilic Substitution Reactions

The benzylic-like chloride is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reaction is fundamental to its application as a building block in the synthesis of more complex pharmaceutical agents.

Reactivity Reactant Methyl 4-(chloromethyl)nicotinate Product Substituted Nicotinate Derivative Reactant->Product SN2 Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct HCl Product->Byproduct

Caption: General schematic of the nucleophilic substitution reaction of Methyl 4-(chloromethyl)nicotinate.

Application in the Synthesis of Toll-Like Receptor (TLR) Agonists

A significant application of chloromethyl-substituted pyridines and related heterocycles is in the synthesis of Toll-like receptor (TLR) agonists. TLRs are key components of the innate immune system, and their activation can trigger a potent immune response.[2] Synthetic agonists of TLRs are being investigated for the treatment of cancers, infectious diseases, and as vaccine adjuvants.[3][4]

For instance, the chloromethyl group can serve as a handle to link the nicotinate moiety to a core scaffold known to interact with TLRs, such as imidazoquinolines. This can modulate the potency, selectivity, and pharmacokinetic properties of the resulting agonist.[5] While a specific drug synthesized from Methyl 4-(chloromethyl)nicotinate hydrochloride is not publicly disclosed, its structural motif is highly relevant to this area of research.

Analytical Characterization

To ensure the identity and purity of Methyl 4-(chloromethyl)nicotinate hydrochloride, a combination of analytical techniques should be employed. Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the chloromethyl protons, and a singlet for the methyl ester protons. The exact chemical shifts will be influenced by the solvent and the protonation state of the pyridine nitrogen.

    • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A suitable column and mobile phase should be chosen to achieve good separation of the target compound from any impurities or starting materials.

Safety and Handling

Methyl 4-(chloromethyl)nicotinate hydrochloride is classified as a hazardous substance and should be handled with appropriate precautions.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H314: Causes severe skin burns and eye damage.[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Methyl 4-(chloromethyl)nicotinate hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined reactivity, coupled with the biological importance of the nicotinic acid scaffold, makes it a key intermediate in the synthesis of a variety of potential therapeutic agents, particularly in the burgeoning field of immunology and oncology. A thorough understanding of its properties, synthesis, and handling is paramount to its successful application in the laboratory and beyond.

References

  • Wikipedia. Methyl nicotinate. [Link]

  • PubChem. Methyl Nicotinate. [Link]

  • PubChem. Methyl 4-chloronicotinate. [Link]

  • Kandimalla, E. R., et al. (2005). Synthetic agonists of Toll-like receptors 7, 8 and 9. Biochemical Society Transactions, 33(Pt 6), 1131–1135. [Link]

  • Google Patents.
  • Mullins, S. R., et al. (2022). Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. ACS Medicinal Chemistry Letters, 13(12), 1917–1924. [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. [Link]

  • PubMed Central. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. [Link]

  • ChemWhat. What is the background and overview of METHYL 2-(CHLOROMETHYL)NICOTINATE?. [Link]

  • PubMed Central. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. [Link]

  • DrugFuture. Methyl Nicotinate. [Link]

  • SlideShare. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

Sources

Foundational

Structure Elucidation of Methyl 4-(chloromethyl)nicotinate Hydrochloride: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The unambiguous determination of a chemical structure is a cornerstone of chemical research and pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a chemical structure is a cornerstone of chemical research and pharmaceutical development. Methyl 4-(chloromethyl)nicotinate hydrochloride is a key heterocyclic building block, and its precise structural characterization is paramount for ensuring reaction success, purity, and the ultimate safety and efficacy of downstream products. This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound, integrating a suite of orthogonal analytical techniques. We move beyond simple data reporting to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Rationale for a Multi-Faceted Approach

Methyl 4-(chloromethyl)nicotinate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure comprises a pyridine ring, a methyl ester, and a reactive chloromethyl group, with the pyridine nitrogen protonated to form a hydrochloride salt. Each of these features presents unique spectroscopic signatures. A singular analytical method is insufficient for complete characterization; instead, a holistic strategy employing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography provides overlapping and confirmatory data points, leading to an unequivocal structural assignment. This guide details the strategic application of these techniques.

The overall analytical workflow is designed to systematically gather and integrate data, moving from foundational property assessment to detailed spectroscopic and crystallographic analysis.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Spectroscopic & Spectrometric Analysis cluster_2 Phase 3: Definitive Structure Confirmation cluster_3 Phase 4: Data Integration & Reporting A Sample Receipt & Physicochemical Profiling B Review of Synthetic Route (Anticipate Impurities) A->B C Mass Spectrometry (MS) (Molecular Weight & Isotopic Pattern) B->C D Infrared (IR) Spectroscopy (Functional Group ID) B->D E NMR Spectroscopy (Connectivity & 3D Structure) B->E G Synthesize All Data C->G D->G E->G F Single Crystal X-Ray Diffraction (Absolute Structure) F->G H Final Structure Elucidation & Report Generation G->H G cluster_0 Primary Question cluster_1 Analytical Techniques cluster_2 Information Yield A What is the structure? NMR NMR Spectroscopy A->NMR MS Mass Spectrometry A->MS IR IR Spectroscopy A->IR NMR_info • Atom Connectivity (¹H, ¹³C) • H-C Correlations (HSQC) • H-H Correlations (COSY) • Electronic Environment NMR->NMR_info MS_info • Molecular Weight • Elemental Formula (HRMS) • Presence of Chlorine (Isotope Pattern) • Fragmentation Pathways MS->MS_info IR_info • Key Functional Groups:  - C=O (Ester)  - C=N, C=C (Aromatic)  - N⁺-H (Salt)  - C-Cl IR->IR_info

Figure 2: The complementary data obtained from the triad of key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. [1]For methyl 4-(chloromethyl)nicotinate hydrochloride, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of atomic connectivity.

Expected ¹H and ¹³C NMR Data

Atom(s)¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)Rationale
H-2, H-6 ~9.0 - 9.2Singlet/Doublet2H~148 - 152Protons adjacent to the electron-withdrawing protonated nitrogen are highly deshielded.
H-5 ~8.0 - 8.2Singlet/Doublet1H~125 - 128Standard aromatic proton on the pyridine ring.
-CH₂Cl ~4.8 - 5.0Singlet2H~43 - 46Methylene protons are deshielded by the adjacent chlorine and the aromatic ring.
-OCH₃ ~4.0Singlet3H~53 - 55Methyl protons of the ester group.
-C=O ---~164 - 166Carbonyl carbon of the ester.
C-3 ---~128 - 132Aromatic carbon attached to the ester group.
C-4 ---~145 - 148Aromatic carbon attached to the chloromethyl group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of the N⁺-H proton, while D₂O will exchange it.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Key setup steps include locking onto the solvent's deuterium signal, shimming the magnetic field for homogeneity, and tuning the probe. [2]3. ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to confirm ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct ¹H-¹³C one-bond correlations. [3]

Mass Spectrometry (MS)

MS provides the molecular weight and, with high resolution instruments (HRMS), the elemental formula. [4][5]For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic distribution of halogens.

Key Diagnostic Features in Mass Spectrum:

  • Molecular Ion Peak (M⁺): The primary ion corresponding to the free base form (C₈H₈ClNO₂), not the hydrochloride salt. The expected nominal mass is 185 u.

  • Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit a characteristic M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1. [6]This is a definitive indicator of a monochlorinated compound.

  • Fragmentation: Common fragmentation pathways can help confirm structural motifs. Expected fragments include:

    • Loss of •Cl (m/z ~150)

    • Loss of •OCH₃ (m/z ~154)

    • Loss of the entire ester group

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source. ESI is a soft ionization technique well-suited for polar and ionic compounds. [7]3. Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated nitrogen makes the molecule amenable to positive ionization.

  • Analysis: Examine the spectrum for the molecular ion and the characteristic 3:1 isotope pattern for chlorine.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [8][9] Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3000 - 2500N⁺-HStretching (broad, characteristic of amine salts)
~1730 - 1715C=O (Ester)Stretching
~1600, ~1480C=C, C=NAromatic Ring Stretching
~1300 - 1100C-O (Ester)Stretching
~750 - 650C-ClStretching

Note: These values are approximate and can be influenced by the solid-state packing and hydrogen bonding. [10][11][12] Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. [13][14]2. Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet. [15]3. Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Definitive Confirmation: Single-Crystal X-ray Diffraction

While the combination of spectroscopic techniques provides overwhelming evidence for the structure, single-crystal X-ray diffraction offers the only method for unambiguous determination of the three-dimensional atomic arrangement in the solid state. [16]It provides precise bond lengths, bond angles, and confirms the ionic interaction between the protonated pyridine nitrogen and the chloride anion. [17][18] Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). [18]2. Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) and irradiated with monochromatic X-rays while diffraction data are collected. [18]3. Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and the electron density map. The atomic positions are then refined to generate the final crystal structure. [16]

Conclusion: A Synthesis of Evidence

The structural elucidation of methyl 4-(chloromethyl)nicotinate hydrochloride is a clear example of the necessity for a multi-technique analytical approach. NMR spectroscopy defines the covalent carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and elemental composition (including the crucial chlorine isotope pattern), and IR spectroscopy verifies the presence of key functional groups. Finally, X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional structure. By integrating the data from these orthogonal methods, researchers and drug development professionals can have the highest degree of confidence in the identity and purity of this critical synthetic intermediate.

References

  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2012). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1974), 4034-4056. [Link]

  • Elsayed, M. A., Abdel Hafez, N. A., Elshahawi, M. M., & Ali, K. A. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 171-178. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Nicotinic acid benzyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (2023). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • National Institutes of Health. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2007). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • American Chemical Society. (2023). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and. Retrieved from [Link]

  • National Institutes of Health. (2014). Crystal structure determination of two pyridine derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 4-chloronicotinate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • National Institutes of Health. (2011). Advanced mass spectrometry-based methods for the analysis of conformational integrity of biopharmaceutical products. Retrieved from [Link]

  • American Chemical Society. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Retrieved from https://pubs.acs.org/doi/10.1021/jacs.5b06979
  • Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. Retrieved from [Link] Mano-vE

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (2014). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

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  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

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  • Royal Society of Chemistry. (1998). Flow injection Fourier transform infrared determination of nicotine in tobacco. Retrieved from [Link]

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  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • European Patent Office. (2023). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 4-(trifluoromethyl)nicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility Profile of Methyl 4-(chloromethyl)nicotinate Hydrochloride

Foreword: Navigating the Uncharted Solubility Landscape of a Key Pharmaceutical Intermediate To the researchers, scientists, and drug development professionals delving into the applications of novel compounds, a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Solubility Landscape of a Key Pharmaceutical Intermediate

To the researchers, scientists, and drug development professionals delving into the applications of novel compounds, a comprehensive understanding of their physicochemical properties is paramount. Methyl 4-(chloromethyl)nicotinate hydrochloride, a notable intermediate in pharmaceutical synthesis, presents a case where publicly available, specific solubility data is scarce. This guide, therefore, takes a proactive and instructional approach. In the absence of established datasets, we pivot to a more foundational and empowering objective: to provide a robust framework for determining the solubility of this compound in your own laboratory settings.

This document serves as both a theoretical primer and a practical handbook. We will first explore the fundamental thermodynamic principles that govern solubility, providing the causal understanding necessary for astute experimental design. Subsequently, we will lay out detailed, self-validating protocols for solubility determination, from the classic shake-flask method to modern, high-throughput techniques. The aim is to equip you, the scientist, with the expertise to not only generate reliable solubility data for methyl 4-(chloromethyl)nicotinate hydrochloride but also to apply these principles to a wide array of compounds in your research endeavors.

The Compound in Focus: Methyl 4-(chloromethyl)nicotinate Hydrochloride

Methyl 4-(chloromethyl)nicotinate hydrochloride is a derivative of nicotinic acid, a member of the pyridine family of compounds. Its structure is characterized by a pyridine ring substituted with a methyl ester and a chloromethyl group, and it is supplied as a hydrochloride salt. This particular arrangement of functional groups suggests its utility as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of the chloromethyl group, for instance, provides a reactive site for nucleophilic substitution, enabling the facile introduction of this nicotinic acid moiety into a target structure.

While specific applications are often proprietary, related structures such as methyl 2-(chloromethyl)nicotinate are known intermediates in the synthesis of molecules that interact with biological targets like Toll-like receptors (TLRs), which play a crucial role in the immune system[1]. The methyl group itself, when strategically introduced into a drug candidate, can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties, making it a key tool in lead optimization[2].

Given its hydrochloride salt form, an initial hypothesis would be that methyl 4-(chloromethyl)nicotinate hydrochloride possesses a degree of aqueous solubility, a critical attribute for many biological and pharmaceutical applications. However, the overall solubility will be a complex interplay of the contributions from the polar hydrochloride and ester groups versus the more non-polar pyridine ring and chloromethyl group.

The Thermodynamics of Solubility: The "Why" Behind the "How Much"

At its core, solubility is a thermodynamic equilibrium phenomenon. The dissolution of a solute in a solvent is governed by the change in Gibbs free energy (ΔG) of the system. This relationship is elegantly described by the equation:

ΔG = ΔH – TΔS [3]

where:

  • ΔG is the change in Gibbs free energy. A negative ΔG indicates a spontaneous dissolution process.

  • ΔH is the change in enthalpy, representing the heat absorbed or released during dissolution.

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in entropy, a measure of the change in disorder of the system.

The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall enthalpy change (ΔH) is the net result of these energy changes. The entropy change (ΔS) is largely driven by the increased randomness as the ordered crystal lattice of the solute disperses into the solvent[4]. For a substance to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the separate solute and solvent[3].

This thermodynamic underpinning is crucial for the experimental design. For instance, the temperature dependence of solubility is a direct consequence of this equation. If the dissolution is an endothermic process (ΔH > 0), increasing the temperature will make the TΔS term more significant, leading to a more negative ΔG and thus higher solubility. Conversely, for an exothermic process (ΔH < 0), increasing the temperature can decrease solubility[5].

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This technique directly measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound[6].

Principle of the Shake-Flask Method

A surplus of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique[6].

Step-by-Step Experimental Protocol
  • Preparation of the Test System:

    • Accurately weigh an amount of methyl 4-(chloromethyl)nicotinate hydrochloride that is in excess of its expected solubility and add it to a series of clear glass vials.

    • Pipette a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO)) into each vial[7].

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath or incubator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached[6]. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

  • Sample Preparation for Analysis:

    • Dilute the clear supernatant with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved methyl 4-(chloromethyl)nicotinate hydrochloride. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose[7][8][9].

Causality in Protocol Design
  • Excess Solid: The presence of undissolved solid is essential to ensure that the solution is truly saturated and in equilibrium[6].

  • Constant Temperature: Solubility is temperature-dependent, so precise temperature control is crucial for reproducible results[10].

  • Extended Agitation: Sufficient time for agitation is necessary to overcome the kinetic barriers to dissolution and reach thermodynamic equilibrium[6].

  • Careful Phase Separation: Inaccurate separation of the solid and liquid phases is a common source of error, leading to an overestimation of solubility.

Diagram of the Shake-Flask Experimental Workflow

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Weigh excess Methyl 4-(chloromethyl)nicotinate HCl add_solvent Add precise volume of solvent start->add_solvent Step 1 agitate Agitate at constant temperature (24-48h) add_solvent->agitate Step 2 sediment Sedimentation or Centrifugation agitate->sediment Step 3 separate Collect clear supernatant sediment->separate dilute Dilute sample separate->dilute Step 4 analyze Analyze by HPLC-UV dilute->analyze Step 5 result Calculate Solubility analyze->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for quantifying the concentration of a dissolved analyte in a solubility experiment[11].

Principle of HPLC-UV

HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For methyl 4-(chloromethyl)nicotinate hydrochloride, a reversed-phase HPLC method would be appropriate, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. After separation, the compound passes through a UV detector. The amount of UV light absorbed by the compound is proportional to its concentration, according to the Beer-Lambert law.

Protocol for Quantification by HPLC-UV
  • Standard Preparation:

    • Prepare a stock solution of methyl 4-(chloromethyl)nicotinate hydrochloride of a known concentration in a suitable solvent.

    • Perform a series of dilutions to create a set of calibration standards with concentrations that bracket the expected concentration of the diluted solubility samples.

  • Chromatographic Conditions:

    • Column: A C18 column is a common choice for reversed-phase chromatography.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Consistent for all standards and samples (e.g., 10 µL).

    • Detection Wavelength: The UV wavelength at which the compound exhibits maximum absorbance (λmax). This should be determined by running a UV scan of a standard solution.

  • Calibration Curve Construction:

    • Inject the calibration standards into the HPLC system and record the peak area for each concentration.

    • Plot the peak area as a function of concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Sample Analysis and Calculation:

    • Inject the diluted solubility samples.

    • Determine the peak area for each sample.

    • Use the equation of the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the original solubility of methyl 4-(chloromethyl)nicotinate hydrochloride in the test solvent.

Diagram of the HPLC Calibration and Quantification Process

HPLCQuantification cluster_standards Calibration Standards cluster_hplc HPLC Analysis cluster_calculation Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions standards Set of Known Concentrations dilutions->standards inject_std Inject Standards standards->inject_std get_areas Record Peak Areas inject_std->get_areas inject_spl Inject Unknown Sample inject_spl->get_areas calibration_curve Plot Peak Area vs. Concentration get_areas->calibration_curve linear_regression Linear Regression (y = mx + c) calibration_curve->linear_regression calculate_conc Calculate Unknown Concentration linear_regression->calculate_conc final_result Solubility Value calculate_conc->final_result

Caption: Process for HPLC-UV Calibration and Solubility Calculation.

Data Presentation and Interpretation

The experimentally determined solubility data for methyl 4-(chloromethyl)nicotinate hydrochloride should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulation of Solubility Data
Solvent SystempH (for aqueous)Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified WaterAs is25[Experimental Value][Calculated Value]
PBS5.037[Experimental Value][Calculated Value]
PBS7.437[Experimental Value][Calculated Value]
EthanolN/A25[Experimental Value][Calculated Value]
DMSON/A25[Experimental Value][Calculated Value]

Note: This table is a template for presenting experimentally determined data.

Safety and Handling Considerations

As with any chemical compound, appropriate safety precautions must be taken when handling methyl 4-(chloromethyl)nicotinate hydrochloride.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves[12][13][14].

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors[12].

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water[13]. Avoid generating dust[13].

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[14].

Conclusion and Future Directions

This guide has provided a comprehensive framework for the experimental determination of the solubility of methyl 4-(chloromethyl)nicotinate hydrochloride. By understanding the underlying thermodynamic principles and adhering to a robust, self-validating experimental protocol, researchers can generate the high-quality solubility data essential for advancing their research and development activities. The presented methodologies, from the shake-flask technique to HPLC-UV quantification, are foundational and can be adapted for a wide range of compounds. The future direction for this specific compound would be to populate the provided data table with experimental values and to explore its solubility in a wider range of pharmaceutically relevant solvents and co-solvent systems.

References

  • [No specific source for methyl 4-(chloromethyl)
  • [No specific source for methyl 4-(chloromethyl)
  • [No specific source for methyl 4-(chloromethyl)
  • [No specific source for methyl 4-(chloromethyl)
  • PubChem. (n.d.). Methyl 4-chloronicotinate. Retrieved from [Link]

  • [No specific source for methyl 4-(chloromethyl)
  • Chemistry LibreTexts. (2021). 11: Thermodynamics of Solubility. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • PubMed. (n.d.). [Application of methyl in drug design]. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • [No specific source for methyl 4-(chloromethyl)
  • DC Fine Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

  • Drugs.com. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • JoVE. (2020). Video: Solubility - Concept. Retrieved from [Link]

  • [No specific source for methyl 4-(chloromethyl)

Sources

Foundational

A Comprehensive Technical Guide to the Stability and Storage of Methyl 4-(chloromethyl)nicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-(chloromethyl)nicotinate hydrochloride is a key building block in pharmaceutical synthesis, valued for its reactive chloromethyl group tha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(chloromethyl)nicotinate hydrochloride is a key building block in pharmaceutical synthesis, valued for its reactive chloromethyl group that allows for diverse molecular elaborations. However, this reactivity also presents significant challenges regarding the compound's stability and requires stringent storage and handling protocols. This in-depth technical guide provides a comprehensive overview of the stability profile of methyl 4-(chloromethyl)nicotinate hydrochloride, detailing its potential degradation pathways, recommended storage conditions, and safe handling procedures. By synthesizing information from related compounds and fundamental chemical principles, this guide offers field-proven insights to ensure the integrity and successful application of this versatile reagent in research and development.

Chemical Identity and Physicochemical Properties

Methyl 4-(chloromethyl)nicotinate hydrochloride is a pyridine derivative containing a reactive benzylic-like chloride and an ester functional group. The hydrochloride salt form enhances its solubility in polar solvents but also influences its hygroscopicity and stability.

PropertyValueSource
Molecular Formula C₈H₉Cl₂NO₂Inferred
Molecular Weight 222.07 g/mol Inferred
Appearance Likely a white to off-white crystalline solidInferred from related compounds
Melting Point Not available. For comparison, 4-(chloromethyl)pyridine hydrochloride has a melting point of 166-173 °C.

Due to the limited publicly available data for this specific molecule, some properties are inferred from structurally similar compounds such as 4-(chloromethyl)pyridine hydrochloride.

Intrinsic Chemical Stability and Reactivity

The stability of methyl 4-(chloromethyl)nicotinate hydrochloride is dictated by the interplay of its three key structural features: the pyridine ring, the chloromethyl group, and the methyl ester. The hydrochloride salt form also plays a crucial role.

The Reactive Chloromethyl Group

The C-Cl bond in the 4-(chloromethyl) group is analogous to a benzylic chloride, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthesis but also a primary source of instability.

  • Hydrolysis: The most significant degradation pathway is likely hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative, 4-(hydroxymethyl)nicotinate. This reaction is catalyzed by water and can be accelerated by elevated temperatures and the presence of nucleophiles. The hydrochloride salt's hygroscopic nature can exacerbate this issue by attracting atmospheric moisture.

  • Aminolysis and Alcoholysis: Reaction with amines or alcohols, often used as solvents or reagents, will lead to the formation of the corresponding substituted methyl 4-(aminomethyl)nicotinate or 4-(alkoxymethyl)nicotinate derivatives.

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(chloromethyl)nicotinic acid. While the hydrochloride salt provides an acidic environment that can catalyze this process, the rate is generally slower than the hydrolysis of the more reactive chloromethyl group under neutral or near-neutral pH conditions.

Pyridine Ring Stability

The pyridine ring itself is generally stable. However, as a hydrochloride salt, the pyridine nitrogen is protonated, which can influence the reactivity of the substituents. The electron-withdrawing nature of the protonated pyridine ring can further activate the chloromethyl group towards nucleophilic attack.

Potential Degradation Pathways

Based on the chemical functionalities present, several degradation pathways can be postulated. Understanding these pathways is critical for developing appropriate storage conditions and analytical methods for purity assessment.

DegradationPathways main Methyl 4-(chloromethyl)nicotinate HCl hydrolysis_cl Methyl 4-(hydroxymethyl)nicotinate main->hydrolysis_cl H₂O (Hydrolysis of C-Cl) hydrolysis_ester 4-(Chloromethyl)nicotinic Acid main->hydrolysis_ester H₂O / H⁺ or OH⁻ (Ester Hydrolysis) aminolysis Methyl 4-(aminomethyl)nicotinate Derivative main->aminolysis R-NH₂ (Aminolysis) dimerization Dimer/Polymer main->dimerization Self-condensation HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate identify Identify Degradants integrate->identify

Protocols & Analytical Methods

Method

Introduction: The Versatility of the 4-Pyridylmethyl Scaffold

An Application Guide to the Synthesis of 4-(Chloromethyl)pyridine Derivatives 4-(Chloromethyl)pyridine and its derivatives are heterocyclic building blocks of significant interest to researchers in medicinal chemistry, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-(Chloromethyl)pyridine Derivatives

4-(Chloromethyl)pyridine and its derivatives are heterocyclic building blocks of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] The compound, often handled as its more stable hydrochloride salt, serves as a crucial intermediate for introducing the 4-pyridylmethyl moiety into complex molecular architectures.[1][2] Its utility stems from the chloromethyl group, a reactive electrophilic handle that readily participates in nucleophilic substitution reactions, allowing for the covalent linkage to a wide array of substrates.[1][3]

This guide provides a detailed overview of the primary synthetic routes to 4-(chloromethyl)pyridine derivatives, moving beyond simple procedural lists to explain the causality behind methodological choices. We will explore the conversion of precursors such as 4-methylpyridine (4-picoline) and 4-pyridinemethanol, offering field-proven insights and detailed, self-validating protocols for key transformations.

Synthetic Landscape: Major Pathways to 4-(Chloromethyl)pyridine

The synthesis of 4-(chloromethyl)pyridine can be broadly categorized into two primary strategies: the direct chlorination of the methyl group of 4-methylpyridine and the functional group interconversion of a pre-existing oxygenated functionality, most commonly the hydroxyl group of 4-pyridinemethanol. A third, more circuitous route involves a multi-step transformation from 4-methylpyridine via oxidation and subsequent reduction/chlorination.

G cluster_0 Key Synthetic Strategies 4-Methylpyridine 4-Methylpyridine 4-(Chloromethyl)pyridine 4-(Chloromethyl)pyridine 4-Methylpyridine->4-(Chloromethyl)pyridine Radical Chlorination (Low Selectivity) 4-Picolinic Acid 4-Picolinic Acid 4-Methylpyridine->4-Picolinic Acid Oxidation 4-Pyridinemethanol 4-Pyridinemethanol 4-Pyridinemethanol->4-(Chloromethyl)pyridine Chlorination (SOCl₂, POCl₃) (High Yield, Common) 4-Picolinic Acid->4-Pyridinemethanol Esterification & Reduction

Caption: Overview of primary synthetic routes to 4-(chloromethyl)pyridine.

Route 1: Chlorination of 4-Pyridinemethanol

The most direct, reliable, and widely adopted method for synthesizing 4-(chloromethyl)pyridine is the chlorination of 4-pyridinemethanol. This approach represents a classic nucleophilic substitution where the hydroxyl group is converted into a superior leaving group that is subsequently displaced by a chloride ion.

Mechanism and Reagent Choice: The Thionyl Chloride Advantage

Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for several compelling reasons. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

Causality: The primary advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[4][5] This thermodynamic driving force shifts the equilibrium towards the product, ensuring a high conversion rate. Furthermore, the gaseous nature of the byproducts simplifies purification, as they are easily removed from the reaction mixture, often leaving a relatively clean crude product. The reaction typically yields 4-(chloromethyl)pyridine hydrochloride directly, a stable, crystalline solid that is convenient to handle and purify.[2][4]

Protocol 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride via Thionyl Chloride

This protocol details the conversion of 4-pyridinemethanol to its corresponding chloromethyl derivative using thionyl chloride.

Safety Imperative: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases (SO₂ and HCl).[6][7][8] All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including solvent-resistant gloves, chemical splash goggles, a face shield, and a lab coat, is mandatory.[6]

Materials:

  • 4-Pyridinemethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform (optional solvent)

  • Diethyl ether or Toluene (for precipitation/washing)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

  • Reagent Charging: To the flask, add 4-pyridinemethanol (1.0 eq). If desired, an anhydrous solvent like DCM can be added to create a slurry.

  • Cooling: Cool the flask in an ice bath to 0 °C with gentle stirring.

  • Thionyl Chloride Addition: Add thionyl chloride (1.1–1.3 eq) dropwise to the cooled, stirring mixture via an addition funnel.[4] Control the rate of addition to maintain the internal temperature below 10 °C. Gas evolution (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (typically 40-60 °C depending on the solvent, or neat) and maintain for 2-4 hours, or until TLC/LCMS analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly remove the excess thionyl chloride under reduced pressure using a rotary evaporator equipped with a base trap (e.g., NaOH solution).

  • Isolation: The resulting solid or viscous oil is the crude 4-(chloromethyl)pyridine hydrochloride. Add a non-polar solvent like cold diethyl ether or toluene to the residue and triturate to induce precipitation of a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is typically a pale cream to yellow powder.[9]

Route 2: Multi-Step Synthesis from 4-Methylpyridine

While direct chlorination of 4-methylpyridine is possible, it often suffers from poor selectivity. A more controlled, albeit longer, synthetic sequence involves the initial oxidation of the methyl group to a carboxylic acid.

Causality: This multi-step pathway provides access to highly pure material because the intermediates—4-picolinic acid and its subsequent ester—are often stable, crystalline solids that can be easily purified by recrystallization at each stage. This route is particularly valuable when scaling up or when stringent purity requirements are necessary.

G cluster_1 Multi-Step Synthesis Workflow A 4-Methylpyridine B 4-Picolinic Acid A->B KMnO₄, H₂O 75-80 °C C Methyl Pyridine-4-carboxylate B->C Methanol, Acid (Esterification) D 4-Pyridinemethanol C->D Reduction (e.g., NaBH₄) E 4-(Chloromethyl)pyridine HCl D->E SOCl₂ (Chlorination)

Caption: Stepwise conversion of 4-methylpyridine to the target compound.

Protocol 2: Four-Step Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

This protocol outlines the synthesis starting from 4-methylpyridine as described in patent literature.[4]

Step 1: Oxidation to 4-Picolinic Acid

  • In a reaction vessel, charge 4-methylpyridine (1.0 eq) and water.

  • Heat the mixture to 75-80 °C.

  • Add potassium permanganate (KMnO₄) (2.1–2.3 eq) portion-wise, maintaining the temperature.

  • After the reaction is complete (approx. 35-60 min), cool the mixture and adjust the pH to be acidic, causing the 4-picolinic acid to precipitate.

  • Filter to collect the product.

Step 2: Esterification to Methyl Pyridine-4-carboxylate

  • Suspend the 4-picolinic acid (1.0 eq) in methanol (excess, e.g., 1.3 eq or as solvent).[4]

  • Add a catalytic amount of strong acid (e.g., H₂SO₄).

  • Heat the mixture to reflux until esterification is complete.

  • Neutralize, extract the product, and purify.

Step 3: Reduction to 4-Pyridinemethanol

  • Dissolve the methyl pyridine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Add a reducing agent like sodium borohydride (NaBH₄) portion-wise.

  • After completion, quench the reaction, remove the solvent, and extract the 4-pyridinemethanol.

Step 4: Chlorination to 4-(Chloromethyl)pyridine Hydrochloride

  • Follow Protocol 1, using the 4-pyridinemethanol obtained from Step 3 as the starting material.

Route 3: Direct Radical Chlorination of 4-Methylpyridine

The direct side-chain chlorination of 4-methylpyridine (4-picoline) using chlorine gas and a radical initiator appears to be the most atom-economical route. However, it is fraught with practical challenges.

Mechanism: This reaction proceeds via a free-radical chain mechanism, which consists of three phases: initiation, propagation, and termination.[10]

  • Initiation: A radical initiator (e.g., AIBN) or UV light generates initial chlorine radicals (Cl•) from Cl₂.

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group to form an HCl molecule and a pyridylmethyl radical. This radical then reacts with another molecule of Cl₂ to form the desired product and a new chlorine radical, continuing the chain.

  • Termination: The reaction stops when two radicals combine.

Causality and Limitations: The high reactivity of the chlorine radical makes this reaction difficult to control.[10] The primary drawback is the lack of selectivity. The reaction often yields a mixture of 4-(chloromethyl)pyridine, 4-(dichloromethyl)pyridine, and 4-(trichloromethyl)pyridine. Furthermore, chlorination can also occur on the electron-deficient pyridine ring, leading to undesired byproducts that are difficult to separate. For these reasons, this method is less suitable for laboratory-scale synthesis where high purity is required and is more often found in industrial settings where distillation capabilities can manage the separation of product mixtures.[11]

Data Summary and Method Comparison

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Chlorination of Alcohol 4-PyridinemethanolThionyl Chloride (SOCl₂)>85%High yield, clean reaction, simple work-up, readily available starting material.Use of highly corrosive and toxic thionyl chloride.
Multi-Step Synthesis 4-MethylpyridineKMnO₄, Methanol, NaBH₄, SOCl₂~60-75% (overall)High purity achievable via intermediate purification, good for large scale.Long sequence (4 steps), lower overall yield, generates significant waste (MnO₂).
Radical Chlorination 4-MethylpyridineCl₂, AIBN / UV LightVariableAtom economical, fewest steps.Poor selectivity (over-chlorination), difficult purification, formation of ring-chlorinated byproducts.

Applications in Research and Development

The primary value of 4-(chloromethyl)pyridine lies in its ability to act as an electrophile in S_N2 reactions. The pyridylmethyl group is a common structural motif in pharmacologically active compounds. Researchers utilize this building block to synthesize libraries of compounds for drug discovery programs, targeting a wide range of diseases.[12][13] For example, it can be reacted with amines, phenols, thiols, and other nucleophiles to rapidly build molecular complexity.

G cluster_2 Utility in Synthesis A 4-(Chloromethyl)pyridine E Drug Candidate / Target Molecule A->E S_N2 Reaction B Primary/Secondary Amine (R₂NH) B->A C Thiol (R-SH) C->A D Alcohol/Phenol (R-OH) D->A

Caption: Role of 4-(chloromethyl)pyridine in nucleophilic substitution.

References

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
  • EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process.
  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Why distilled 4-methylpyridine is required before carrying its coupling reaction? ResearchGate. [Link]

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica. [Link]

  • 4-Methylpyridine - Wikipedia. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • 6.4: Radical Reactions. Chemistry LibreTexts. [Link]

  • ICSC 1409 - THIONYL CHLORIDE. ILO. [Link]

  • Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry. [Link]

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Application

Application Notes &amp; Protocols: The Versatile Role of Methyl 4-(chloromethyl)nicotinate Hydrochloride in Medicinal Chemistry

Section 1: Introduction & Overview In the landscape of modern drug discovery, the strategic use of heterocyclic building blocks is paramount for the efficient construction of novel molecular entities with therapeutic pot...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Overview

In the landscape of modern drug discovery, the strategic use of heterocyclic building blocks is paramount for the efficient construction of novel molecular entities with therapeutic potential. Methyl 4-(chloromethyl)nicotinate hydrochloride emerges as a highly valuable and reactive intermediate, primarily utilized for introducing the methyl nicotinate moiety onto various scaffolds. Its structure combines the biologically relevant pyridine core, known for its presence in numerous pharmaceuticals, with a reactive chloromethyl group, which serves as an electrophilic handle for synthetic elaboration.

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are integral to numerous biological processes and have been successfully developed into drugs for treating a range of conditions, including hyperlipidemia, inflammatory diseases, and Alzheimer's disease.[1][2][3] The chloromethyl group at the 4-position of the pyridine ring provides a convenient and efficient point of attachment, enabling medicinal chemists to systematically explore structure-activity relationships (SAR) by linking the nicotinic acid framework to other pharmacophores. This guide provides an in-depth exploration of its chemical properties, safety considerations, and detailed protocols for its application in the synthesis of potential therapeutic agents.

Caption: Structure of Methyl 4-(chloromethyl)nicotinate hydrochloride.

Section 2: Physicochemical Properties & Safety Profile

A thorough understanding of the reagent's properties and a commitment to safety are foundational to successful and responsible research.

Data Summary

The following table summarizes key physicochemical data for Methyl 4-(chloromethyl)nicotinate hydrochloride.

PropertyValueSource/Reference
CAS Number 1159826-53-5[4]
Molecular Formula C₈H₉Cl₂NO₂[5]
Molecular Weight 222.07 g/mol Calculated
Appearance Typically an off-white to pale solidGeneral supplier data
Storage Store in a cool, dry, well-ventilated area under inert atmosphere. Cold-chain transportation may be required.[4]
Safety, Handling, and Hazard Mitigation

Trustworthiness through Safety: A self-validating protocol begins with safe handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structure allows for an expert assessment of potential hazards based on analogous compounds like methyl nicotinate and other chloromethylated aromatics.

  • Hazard Statements: Based on related structures, this compound should be treated as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6]

  • Alkylating Agent: The chloromethyl group renders this compound a potential alkylating agent. Such reagents can be harmful and should be handled with appropriate care to avoid inhalation, ingestion, and skin contact.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound. All manipulations should be performed within a certified chemical fume hood.

  • Handling Precautions: Avoid creating dust.[7] Ensure emergency eyewash stations and safety showers are readily accessible.[7] The hydrochloride salt is acidic and corrosive.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Section 3: Core Application: The Nucleophilic Substitution Reaction

The primary utility of Methyl 4-(chloromethyl)nicotinate hydrochloride in synthesis is its function as an electrophile in nucleophilic substitution reactions. The carbon of the chloromethyl group is highly susceptible to attack by a wide range of nucleophiles, proceeding via an SN2 mechanism.

Causality Behind Experimental Choices:

  • The Role of the Base: A base is typically required for two reasons. First, to neutralize the hydrochloride salt, freeing the pyridine nitrogen's lone pair and preventing it from interfering with the reaction. Second, and more importantly, to deprotonate the incoming nucleophile (e.g., a phenol, thiol, or secondary amine), thereby increasing its nucleophilicity.

    • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are excellent choices for O- and N-alkylation of phenols and some heterocycles. They are generally easy to remove during aqueous work-up.

    • Organic Amine Bases (Et₃N, DIPEA): These non-nucleophilic bases are ideal for reactions involving amine nucleophiles, as they efficiently scavenge the generated HCl without competing in the primary reaction.

    • Strong Bases (NaH): Sodium hydride is used for deprotonating less acidic nucleophiles like aliphatic alcohols, but care must be taken due to its high reactivity and the generation of flammable hydrogen gas.

  • The Role of the Solvent: The choice of solvent is critical for SN2 reactions.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice. They can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic anion relatively "bare" and highly reactive. This significantly accelerates the rate of substitution.

reaction_scheme reactant1 Methyl 4-(chloromethyl)nicotinate (Electrophile) reagents + Base + Solvent (e.g., DMF) Δ (Heat) reactant1->reagents reactant2 Nucleophile (Nu-H) (e.g., R₂NH, ArOH, ArSH) reactant2->reagents product Alkylated Product reagents->product

Caption: General scheme for nucleophilic substitution reactions.

Section 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring, purification, and characterization to ensure the integrity of the final product.

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

Objective: To synthesize a tertiary amine by reacting Methyl 4-(chloromethyl)nicotinate hydrochloride with a model secondary amine.

Materials:

  • Methyl 4-(chloromethyl)nicotinate hydrochloride (1.0 eq)

  • Secondary Amine (e.g., Piperidine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 4-(chloromethyl)nicotinate hydrochloride (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon) to achieve a concentration of approximately 0.1 M.

  • Nucleophile Addition: Add the secondary amine (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight.[8]

    • Rationale: Moderate heating increases the reaction rate without promoting significant side reactions. DMF is an excellent solvent for this SN2 reaction. K₂CO₃ acts as the base to neutralize the starting material and any generated HCl.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, more nonpolar spot corresponding to the product should appear, and the starting material spot should diminish.

  • Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with Ethyl Acetate (3 x volume of DMF).[8]

    • Rationale: This step removes the highly polar DMF and inorganic salts into the aqueous layer.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

    • Rationale: The water washes remove residual DMF, while the brine wash helps to break any emulsions and removes the bulk of dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

  • Characterization (Final Validation): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Assess final purity via HPLC.

Protocol 2: Synthesis of an Aryl Ether via O-Alkylation of a Phenol

Objective: To demonstrate the synthesis of an ether linkage, a common motif in drug molecules.

Materials:

  • Methyl 4-(chloromethyl)nicotinate hydrochloride (1.0 eq)

  • Phenol derivative (e.g., 4-methoxyphenol) (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere, add the phenol derivative (1.0 eq) and dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise.

    • CAUTION: NaH reacts violently with water and generates flammable H₂ gas. Handle with extreme care.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.

  • Electrophile Addition: Dissolve Methyl 4-(chloromethyl)nicotinate hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring (Self-Validation): Monitor reaction completion by TLC as described in Protocol 1.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C to neutralize any unreacted NaH.[9]

  • Work-up and Purification: Proceed with aqueous work-up, extraction, drying, concentration, and purification as detailed in Protocol 1.

  • Characterization (Final Validation): Confirm the structure and purity of the final aryl ether product by NMR, MS, and HPLC.

Section 5: Case Study: A Building Block for Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Authoritative Grounding: GSK-3 is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's Disease, bipolar disorder, and type 2 diabetes.[10] A key pathological hallmark of Alzheimer's is the hyperphosphorylation of the tau protein, a process in which GSK-3β is a primary kinase.[10] Therefore, the development of potent and selective GSK-3 inhibitors is a major goal in medicinal chemistry.[11][12] Many known GSK-3 inhibitors feature a heterocyclic core.[8][12]

Methyl 4-(chloromethyl)nicotinate hydrochloride can be used to append a pyridine moiety to known GSK-3 inhibitor scaffolds, potentially improving properties like solubility, cell permeability, or target engagement. For example, it could be used to alkylate an amino-pyrazole, a common core in kinase inhibitors.

pathway cluster_path Simplified GSK-3 Signaling in Alzheimer's GSK3 GSK-3β (Active) Tau Tau Protein GSK3->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Tau) NFT Neurofibrillary Tangles (Neuronal Dysfunction) pTau->NFT Inhibitor GSK-3 Inhibitor (Synthesized Scaffold) Inhibitor->GSK3 Inhibits

Caption: Role of GSK-3 in Tau pathology and its inhibition.

Section 6: Workflow & Data Visualization

A systematic approach is crucial for efficiently developing new compounds. The following workflow illustrates the process from initial synthesis to final validation.

Table of Typical Reaction Conditions
Nucleophile TypeExampleRecommended BaseSolventTypical Temp.
Secondary AmineMorpholineK₂CO₃, DIPEADMF, ACN25 - 60 °C
Aniline4-FluoroanilineK₂CO₃, Cs₂CO₃DMF60 - 80 °C
PhenolPhenolK₂CO₃, NaHACN, THF25 - 80 °C
ThiolThiophenolK₂CO₃, Et₃NDMF25 °C
Experimental Workflow Diagram

workflow start 1. Reaction Setup (Reagents, Solvent, Inert Atm.) reaction 2. Reaction (Stirring, Heating) start->reaction monitoring 3. In-Process Control (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 4. Quench & Aqueous Work-up monitoring->workup Proceed if complete extraction 5. Extraction with Organic Solvent workup->extraction purification 6. Drying, Concentration & Column Chromatography extraction->purification characterization 7. Final Product Analysis (NMR, MS, HPLC) purification->characterization end Pure, Validated Compound characterization->end

Caption: A self-validating workflow for synthesis and purification.

Section 7: Conclusion

Methyl 4-(chloromethyl)nicotinate hydrochloride is a potent and versatile chemical tool for medicinal chemists. Its well-defined reactivity through the chloromethyl handle allows for predictable and efficient incorporation of the medicinally important nicotinic acid scaffold into a diverse array of molecules. By understanding the principles behind the choice of reagents and conditions, and by adhering to rigorous, self-validating protocols, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutic agents targeting a wide spectrum of diseases.

Section 8: References

  • Erharuyi, O., Igbe, I., Falodun, A., Enadeghe, R., & Igbinedion, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources. Available at: [Link]

  • Berliner, M. A., & Belecki, K. (2007). METHYLATION OF α-PHENETHYL ALCOHOL. Organic Syntheses, 84, 102. Available at: [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Available at: [Link]

  • Google Patents. (n.d.). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine. Available at:

  • Mohsen, E. M. J., Salih, N. A., Radhi, A. W., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry. Available at: [Link]

  • Medina, M., & Avila, J. (2021). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Biosciences. Available at: [Link]

  • Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process. Available at:

  • ResearchGate. (n.d.). Small Molecule Inhibition of Glycogen Synthase Kinase 3 (GSK-3) Specifically Inhibits the Transcription of Inhibitory Co-Receptor LAG-3 for Enhanced Anti-Tumor Immunity. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link]

  • Virginia Commonwealth University. (n.d.). Nevirapine Batch Transfer Document. Available at: [Link]

  • Le, T. M., et al. (2021). Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. Molecules. Available at: [Link]

  • Al-Trawneh, S. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]

  • Britton, J., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry. Available at: [Link]

  • An, S., et al. (2012). Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. Journal of Medicinal Chemistry. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Available at: [Link]

  • Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. Available at: [Link]

  • ResearchGate. (n.d.). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

  • Taniguchi, M., et al. (2005). Rational synthesis of meso-substituted chlorin building blocks. Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]

  • Tripathi, A., & Muthusamy, K. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Current Topics in Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). Methyl 4,6-dichloro-2-methylnicotinate. Available at: [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies. Available at: [Link]

  • European Patent Office. (n.d.). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - EP 4144727 A1. Available at: [Link]

Sources

Method

Monitoring the progress of reactions involving Methyl 4-(chloromethyl)nicotinate HCl

An Application Guide to Reaction Monitoring: The Case of Methyl 4-(chloromethyl)nicotinate HCl Introduction: The Strategic Importance of Reaction Monitoring Methyl 4-(chloromethyl)nicotinate HCl is a pivotal bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Reaction Monitoring: The Case of Methyl 4-(chloromethyl)nicotinate HCl

Introduction: The Strategic Importance of Reaction Monitoring

Methyl 4-(chloromethyl)nicotinate HCl is a pivotal bifunctional building block in the synthesis of novel therapeutics and functional materials. Its value lies in the reactive chloromethyl group, which serves as a potent electrophilic site for nucleophilic substitution, allowing for the facile introduction of diverse molecular fragments. However, the success of these synthetic transformations hinges on precise control over reaction parameters. Uncontrolled reactions can lead to a cascade of undesired outcomes, including the formation of impurities, low yields, and complex purification challenges.

This guide provides a comprehensive framework for monitoring the progress of reactions involving Methyl 4-(chloromethyl)nicotinate HCl. We move beyond mere procedural lists to explain the causality behind methodological choices. The protocols described herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can generate reliable, reproducible data to optimize their synthetic processes. The core principle is to track the consumption of the starting material and the concurrent formation of the desired product, thereby enabling informed decisions about reaction time, temperature, and reagent stoichiometry.

The Chemistry: Nucleophilic Substitution at the Chloromethyl Group

The primary reaction pathway for Methyl 4-(chloromethyl)nicotinate involves the displacement of the chloride ion by a nucleophile (SN2 reaction).[1] The pyridine ring's electron-withdrawing nature enhances the electrophilicity of the benzylic-type carbon, making it susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions).

A generalized reaction scheme is presented below:

cluster_reactants Reactants cluster_products Products SM Methyl 4-(chloromethyl)nicotinate P Substituted Product SM->P Reaction Progress NU Nucleophile (Nu-H) NU->P HCl HCl

Caption: Generalized nucleophilic substitution reaction.

Effective monitoring provides a real-time window into this transformation, allowing for precise determination of the reaction endpoint and kinetic profiling.

Methodology 1: Thin-Layer Chromatography (TLC) — The Rapid Qualitative Check

Expertise & Experience: TLC is an indispensable tool for rapid, qualitative assessment of a reaction's progress.[2][3] Its primary utility lies in its speed and low cost, making it ideal for quickly determining if the starting material has been consumed. The principle relies on the differential partitioning of the starting material and product between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[2] As the product will have a different polarity than the starting material, they will travel up the TLC plate at different rates, resulting in distinct spots.

Protocol for TLC Monitoring:

  • Plate Preparation: Gently draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced lanes on this line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Sample Spotting:

    • Dissolve a small amount of the pure starting material in a suitable solvent (e.g., the reaction solvent). Using a capillary spotter, apply a small spot to the "SM" lane.

    • Withdraw a small aliquot from the reaction vessel using a capillary. Spot this directly onto the "RM" lane.

    • On the "C" lane, first spot the starting material, allow it to dry, and then spot the reaction mixture directly on top of it. This "co-spot" is crucial for validating the identity of the starting material spot in the reaction mixture lane.[2]

  • Developing the Plate:

    • Prepare a developing chamber (e.g., a beaker covered with a watch glass) containing a suitable solvent system to a depth of about 0.5 cm.[4] A common starting point for nicotinic acid derivatives is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

    • Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber.[4]

  • Visualization:

    • Once the solvent front has traveled to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). The pyridine ring is UV-active and will appear as dark spots on the fluorescent background.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (validated by the SM and co-spot lanes) is no longer visible in the reaction mixture (RM) lane.

A 1. Prepare & Spot TLC Plate (SM, Co-spot, RM) C 3. Develop Plate in Chamber A->C B 2. Prepare Developing Chamber B->C D 4. Mark Solvent Front & Dry C->D E 5. Visualize Under UV Light D->E F 6. Analyze Spots (Is SM spot gone in RM lane?) E->F

Caption: Workflow for TLC reaction monitoring.

Data Presentation: Representative TLC Results

CompoundRetention Factor (Rf)Notes
Methyl 4-(chloromethyl)nicotinate0.65Rf values are dependent on the specific solvent system.
Hypothetical Amine Product0.30Products are often more polar, resulting in a lower Rf.

Methodology 2: High-Performance Liquid Chromatography (HPLC) — The Quantitative Powerhouse

Expertise & Experience: For quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It provides precise data on the concentration of reactants, products, and any impurities, making it essential for kinetic studies and process optimization.[5][6][7] Pyridine derivatives are well-suited for RP-HPLC, often using a C18 stationary phase which separates compounds based on their hydrophobicity.[7][8] UV detection is highly effective due to the strong chromophore of the pyridine ring.

Protocol for HPLC Monitoring:

  • Reaction Sampling & Quenching: At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a precise aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent, such as acetonitrile or the mobile phase, in an HPLC vial. This dilution halts the reaction and prepares the sample for analysis.

  • Instrument Setup:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point.[7]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[8]

    • Detection: Set the UV detector to a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm or 265 nm).

  • Method Validation (Self-Validation):

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject a standard solution of pure Methyl 4-(chloromethyl)nicotinate HCl to determine its retention time.

    • If available, inject a standard of the pure product.

  • Analysis: Inject the quenched reaction samples. Monitor the chromatogram for the decrease in the area of the starting material peak and the increase in the area of the product peak over time.

  • Quantification: For accurate kinetic data, create a calibration curve using standard solutions of known concentrations. The peak area is directly proportional to the concentration. The percentage conversion can be calculated from the relative peak areas of the starting material and product.

A 1. Withdraw Aliquot from Reaction B 2. Quench & Dilute in HPLC Vial A->B C 3. Inject Sample into HPLC System B->C D 4. Separate on C18 Column C->D E 5. Detect by UV Absorbance D->E F 6. Integrate Peak Areas & Quantify E->F

Caption: Workflow for quantitative HPLC monitoring.

Data Presentation: Typical HPLC Parameters

ParameterValueRationale
ColumnC18, 4.6 x 150 mm, 5 µmStandard for moderately polar aromatic compounds.[7]
Mobile PhaseA: 0.1% TFA in WaterB: AcetonitrileTFA acts as an ion-pairing agent, improving peak shape for the basic pyridine nitrogen.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column.
DetectionUV at 254 nmPyridine ring has strong absorbance at this wavelength.
tR (Starting Material)~4.5 minExpected retention time; will vary with exact conditions.
tR (Hypothetical Product)~3.2 minPolarity change upon substitution alters retention time.

Methodology 3: NMR Spectroscopy — The Structural Insight

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled structural detail, making it a powerful tool for reaction monitoring.[9][10][11] It can be used in situ by running the reaction directly in an NMR tube, providing real-time data without sample workup. The key diagnostic signal for Methyl 4-(chloromethyl)nicotinate is the singlet corresponding to the chloromethyl protons (-CH2Cl). The disappearance of this signal and the appearance of a new signal for the product's methylene protons (-CH2-Nu) provides a clear and quantitative measure of reaction progress.

Protocol for In-Situ NMR Monitoring:

  • Sample Preparation: In an NMR tube, dissolve Methyl 4-(chloromethyl)nicotinate HCl in a suitable deuterated solvent (e.g., DMSO-d6, CD3CN). Add a non-reactive internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum before adding the nucleophile. Integrate the characteristic starting material peak (e.g., -CH2Cl) and the internal standard peak.

  • Initiate Reaction: Add the nucleophile directly to the NMR tube, quickly mix, and place it back in the spectrometer.

  • Time-Course Acquisition: Acquire ¹H NMR spectra at regular intervals. Modern spectrometers can be programmed to do this automatically.

  • Data Analysis: Process the spectra. Monitor the decrease in the integral of the starting material's -CH2Cl singlet and the increase in the integral of the product's corresponding methylene signal. The ratio of these integrals (relative to the constant internal standard) directly correlates to the conversion.

cluster_start t = 0 cluster_mid t = x cluster_end t = final A ¹H NMR Spectrum: SM Peak Present B ¹H NMR Spectrum: SM & Product Peaks A->B Reaction Progresses D Monitor Disappearance of -CH₂Cl Signal A->D C ¹H NMR Spectrum: Product Peak Only B->C Reaction Completes B->D E Monitor Appearance of -CH₂-Nu Signal B->E C->E

Caption: Logical diagram of NMR spectral changes during reaction.

Data Presentation: Key ¹H NMR Chemical Shifts (in DMSO-d6)

GroupStarting Material (δ, ppm)Hypothetical Amine Product (δ, ppm)Multiplicity
-CH2-~4.85~3.90Singlet
-OCH3~3.90~3.90Singlet
Pyridine-H~7.6-8.9~7.5-8.8Varies

Methodology 4: Liquid Chromatography-Mass Spectrometry (LC-MS) — The Definitive Identification

Expertise & Experience: LC-MS combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[12][13][14] This technique is invaluable for confirming the molecular weight of the product and identifying any byproducts or intermediates, even at trace levels.[12][14] For pyridine-containing molecules, Electrospray Ionization (ESI) in positive mode is highly effective, as the basic nitrogen atom is readily protonated to form [M+H]+ ions.

Protocol for LC-MS Monitoring:

The protocol for sample preparation and liquid chromatography is identical to the HPLC method described above. The key difference lies in the detector.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Range: Set a scan range that includes the expected molecular weights of the starting material and the product (e.g., m/z 100-500).

  • Data Analysis:

    • Extract the ion chromatogram for the [M+H]+ of the starting material (free base m/z 185.03 + 1.01 = 186.04).

    • Extract the ion chromatogram for the expected [M+H]+ of the product.

    • The disappearance of the former and the appearance of the latter confirms the conversion. The mass spectrum of the product peak provides definitive confirmation of its identity.

A 1. Reaction Sample Injection B 2. HPLC Separation A->B C 3. Eluent to ESI Source B->C D 4. Ionization (ESI+) C->D E 5. Mass Analyzer (Scan m/z) D->E F 6. Correlate Chromatographic Peaks with Mass Spectra E->F

Caption: Workflow for LC-MS analysis.

Data Presentation: Expected Mass-to-Charge Ratios (m/z)

CompoundFormulaMolecular WeightExpected [M+H]+ (m/z)
Methyl 4-(chloromethyl)nicotinate (free base)C8H8ClNO2185.61186.04
Hypothetical Product (with Aniline, C6H7N)C14H14N2O2242.28243.11

Conclusion: An Integrated Approach to Reaction Optimization

Effective reaction monitoring is not about choosing a single "best" technique, but rather about deploying the right tool for the right question. A typical workflow might involve using TLC for frequent, rapid checks during initial trials. Once conditions are promising, HPLC or LC-MS would be employed for rigorous quantitative analysis and byproduct identification. For deep mechanistic understanding or reactions sensitive to sampling, in-situ NMR provides an unparalleled level of insight. By integrating these techniques, researchers can build a comprehensive picture of their chemical transformation, leading to more efficient, robust, and scalable synthetic processes. This analytical rigor is the cornerstone of modern chemical and pharmaceutical development.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-chloronicotinate. National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Ye, L., et al. (2018). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Journal of Pharmaceutical Analysis, 8(4), 221-229. Available at: [Link]

  • Kovtunov, K. V., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry, 27(3), 657-661. Available at: [Link]

  • Patel, D. B., et al. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved January 26, 2026, from [Link]

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  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2020). Menthyl nicotinate synthesis process.
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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2016). Techniques and Methods to Monitor Chemical Reactions. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 2.3: Thin Layer Chromatography (TLC). Retrieved January 26, 2026, from [Link]

  • SciSpace. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved January 26, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2013). Quantitative mass spectrometry methods for pharmaceutical analysis. Retrieved January 26, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved January 26, 2026, from [Link]

  • Google Patents. (1976). Process for the preparation of chloromethyl methyl ether.
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  • PubMed. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved January 26, 2026, from [Link]

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  • Technology Networks. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved January 26, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved January 26, 2026, from [Link]

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Application

Application Notes and Protocols for the Derivatization of Methyl 4-(chloromethyl)nicotinate hydrochloride for Biological Screening

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry and drug discovery, the pyridine ring system stands as a "privileged scaffold," a molecular framework that consistent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring system stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive starting point for the synthesis of novel therapeutic agents.[1] Methyl 4-(chloromethyl)nicotinate hydrochloride is a particularly valuable starting material that combines the benefits of the pyridine core with a reactive chloromethyl group, offering a versatile handle for diversification.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the derivatization of methyl 4-(chloromethyl)nicotinate hydrochloride. The protocols outlined herein are designed to facilitate the creation of diverse chemical libraries amenable to high-throughput screening (HTS) for the discovery of new bioactive molecules. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for derivatization with various nucleophiles, and discuss the subsequent steps for preparing these newly synthesized compounds for biological evaluation.

Core Chemical Principles: The Reactivity of the 4-(Chloromethyl) Group

The key to the versatility of methyl 4-(chloromethyl)nicotinate hydrochloride lies in the reactivity of the chloromethyl group. This benzylic-like halide is an excellent electrophile, readily undergoing nucleophilic substitution reactions. The general mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion in a single, concerted step.

The hydrochloride form of the starting material necessitates the use of a base in the reaction mixture. The base serves two primary purposes: to neutralize the hydrochloride salt, liberating the free pyridine, and to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. The choice of base and solvent is critical for achieving optimal reaction conditions and will be discussed in the specific protocols.

A wide array of nucleophiles can be employed to generate a diverse library of compounds. These are broadly categorized by the atom that forms the new bond with the methylene bridge:

  • N-Nucleophiles (Amines): Primary and secondary amines, anilines, and various nitrogen-containing heterocycles.

  • S-Nucleophiles (Thiols): Thiols and thiophenols.

  • O-Nucleophiles (Alcohols and Phenols): Alcohols, phenols, and carboxylic acids.

The following sections will provide detailed protocols for each of these classes of nucleophiles.

Experimental Protocols for Derivatization

These protocols are intended as a general guide. Optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methyl 4-(chloromethyl)nicotinate hydrochloride is an irritant. Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Derivatization with Amine Nucleophiles (N-Arylation/N-Alkylation)

This protocol describes a general procedure for the synthesis of 4-((arylamino)methyl)- and 4-((alkylamino)methyl)nicotinate derivatives.

Materials:

  • Methyl 4-(chloromethyl)nicotinate hydrochloride

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the amine (1.2 eq.) and base (2.5 eq. K₂CO₃ or 2.0 eq. Et₃N) in the chosen solvent (DMF or MeCN), add methyl 4-(chloromethyl)nicotinate hydrochloride (1.0 eq.).

  • Stir the reaction mixture at room temperature to 50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Reaction Conditions for N-Derivatization

NucleophileBaseSolventTemp. (°C)Time (h)
AnilineK₂CO₃DMF504-6
BenzylamineEt₃NMeCNRT2-4
MorpholineK₂CO₃DMFRT2-3
Protocol 2: Derivatization with Thiol Nucleophiles (S-Arylation/S-Alkylation)

This protocol outlines a general method for synthesizing 4-((arylthio)methyl)- and 4-((alkylthio)methyl)nicotinate derivatives.

Materials:

  • Methyl 4-(chloromethyl)nicotinate hydrochloride

  • Thiol or thiophenol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of K₂CO₃ (1.5 eq.) in DMF, add the thiol or thiophenol (1.1 eq.) at room temperature.

  • After stirring for 15 minutes, add methyl 4-(chloromethyl)nicotinate hydrochloride (1.0 eq.).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Table 2: Representative Reaction Conditions for S-Derivatization

NucleophileBaseSolventTemp. (°C)Time (h)
ThiophenolK₂CO₃DMFRT1-2
Benzyl mercaptanK₂CO₃DMFRT2-3
Protocol 3: Derivatization with Oxygen Nucleophiles (O-Arylation/O-Alkylation)

This protocol provides a general method for the synthesis of 4-((aryloxy)methyl)- and 4-((alkoxy)methyl)nicotinate derivatives.

Materials:

  • Methyl 4-(chloromethyl)nicotinate hydrochloride

  • Alcohol or phenol (e.g., phenol, p-cresol, benzyl alcohol) (1.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 equivalents) or anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using NaH):

  • CAUTION: NaH is highly reactive and flammable. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred solution of the alcohol or phenol (1.2 eq.) in anhydrous THF, carefully add NaH (1.3 eq.) in portions at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of methyl 4-(chloromethyl)nicotinate hydrochloride (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction at room temperature or with gentle heating. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Reaction Conditions for O-Derivatization

NucleophileBaseSolventTemp. (°C)Time (h)
PhenolNaHTHFRT3-5
p-CresolK₂CO₃DMF604-6

Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of the derivatized compounds is illustrated below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization Start Start Dissolve Nucleophile\nand Base Dissolve Nucleophile and Base Start->Dissolve Nucleophile\nand Base Add Methyl 4-(chloromethyl)nicotinate HCl Add Methyl 4-(chloromethyl)nicotinate HCl Dissolve Nucleophile\nand Base->Add Methyl 4-(chloromethyl)nicotinate HCl Reaction at\nSpecified Temp. Reaction at Specified Temp. Add Methyl 4-(chloromethyl)nicotinate HCl->Reaction at\nSpecified Temp. Monitor Progress\n(TLC/LC-MS) Monitor Progress (TLC/LC-MS) Reaction at\nSpecified Temp.->Monitor Progress\n(TLC/LC-MS) Quench Reaction Quench Reaction Monitor Progress\n(TLC/LC-MS)->Quench Reaction Liquid-Liquid\nExtraction Liquid-Liquid Extraction Quench Reaction->Liquid-Liquid\nExtraction Wash Organic Layer Wash Organic Layer Liquid-Liquid\nExtraction->Wash Organic Layer Dry and Concentrate Dry and Concentrate Wash Organic Layer->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Characterize Product\n(NMR, MS, HPLC) Characterize Product (NMR, MS, HPLC) Column Chromatography->Characterize Product\n(NMR, MS, HPLC) Final Product Final Product Characterize Product\n(NMR, MS, HPLC)->Final Product

Caption: General workflow for the synthesis and purification of derivatives.

Characterization of Synthesized Derivatives

The identity and purity of each synthesized compound must be rigorously confirmed before submission for biological screening. A combination of analytical techniques is recommended for a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key diagnostic signals include the disappearance of the chloromethyl singlet and the appearance of a new singlet for the methylene bridge, with a chemical shift dependent on the new substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compounds.[2] A purity level of >95% is typically required for compounds entering high-throughput screening.

Preparation for Biological Screening

Once a library of derivatives has been synthesized and characterized, the compounds must be prepared for biological screening.

  • Solubilization: The majority of high-throughput screening assays are conducted in aqueous media. Therefore, the synthesized compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM).

  • Plating: The DMSO stock solutions are then typically formatted into 96- or 384-well microtiter plates for use in automated HTS platforms.

  • Assay-Ready Plates: For large-scale screening efforts, "assay-ready" plates are often prepared, where a small volume of the compound stock solution is pre-dispensed into the wells of the assay plates and the solvent is evaporated. The plates can then be stored until they are needed for screening.

High-Throughput Screening (HTS) of Derivative Libraries

The derivatized library of methyl nicotinate analogs can be screened against a wide variety of biological targets to identify "hits" – compounds that exhibit a desired biological activity.[3] The choice of assay will depend on the therapeutic area of interest. Nicotinic acid and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[4][5]

Examples of Relevant Biological Assays:

  • Anti-inflammatory Assays: Screening for inhibition of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[5]

  • Antimicrobial Assays: Determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[4]

  • Enzyme Inhibition Assays: Screening for inhibitory activity against specific enzymes relevant to a disease of interest (e.g., kinases, proteases, acetylcholinesterase).

The general workflow for a high-throughput screening campaign is depicted below.

G Assay Development\n& Miniaturization Assay Development & Miniaturization Pilot Screen\n(~1,000s of compounds) Pilot Screen (~1,000s of compounds) Assay Development\n& Miniaturization->Pilot Screen\n(~1,000s of compounds) Primary HTS\n(Full Library) Primary HTS (Full Library) Pilot Screen\n(~1,000s of compounds)->Primary HTS\n(Full Library) Data Analysis\n(Hit Identification) Data Analysis (Hit Identification) Primary HTS\n(Full Library)->Data Analysis\n(Hit Identification) Hit Confirmation\n& Dose-Response Hit Confirmation & Dose-Response Data Analysis\n(Hit Identification)->Hit Confirmation\n& Dose-Response Secondary Assays\n(Selectivity, Mechanism of Action) Secondary Assays (Selectivity, Mechanism of Action) Hit Confirmation\n& Dose-Response->Secondary Assays\n(Selectivity, Mechanism of Action) Hit-to-Lead Optimization Hit-to-Lead Optimization Secondary Assays\n(Selectivity, Mechanism of Action)->Hit-to-Lead Optimization

Caption: High-Throughput Screening (HTS) workflow from assay development to lead optimization.

Conclusion

Methyl 4-(chloromethyl)nicotinate hydrochloride is a versatile and valuable building block for the creation of diverse small molecule libraries for biological screening. The protocols and strategies outlined in this document provide a solid foundation for researchers to synthesize novel derivatives and explore their therapeutic potential. The combination of the privileged nicotinic acid scaffold with the ability to readily introduce a wide range of chemical functionalities makes this an exciting starting point for the discovery of new lead compounds in drug development.

References

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Technical Notes & Optimization

Optimization

Preventing degradation of Methyl 4-(chloromethyl)nicotinate hydrochloride during storage

Technical Support Center: Methyl 4-(chloromethyl)nicotinate hydrochloride Welcome to the technical support guide for Methyl 4-(chloromethyl)nicotinate hydrochloride. This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-(chloromethyl)nicotinate hydrochloride

Welcome to the technical support guide for Methyl 4-(chloromethyl)nicotinate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory. Here, we address common challenges and provide expert guidance on storage, handling, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Methyl 4-(chloromethyl)nicotinate hydrochloride?

For maximum long-term stability, the solid compound should be stored at -20°C, under an inert atmosphere (argon or nitrogen), in a tightly sealed, opaque container.[1] Many suppliers recommend keeping the container tightly closed and dry.[2] The hydrochloride salt form makes the compound hygroscopic, meaning it readily absorbs moisture from the air. This moisture can initiate degradation pathways.

Q2: I've noticed the solid has developed a yellowish or brownish tint. What does this mean?

Discoloration is a common visual indicator of degradation. It often suggests the formation of polymeric byproducts or slow decomposition. The reactive chloromethyl group can, over time, react with other molecules of the compound, especially if exposed to trace amounts of moisture or light. While minor discoloration may not significantly impact every application, it warrants a purity check before use in sensitive assays.

Q3: Can I store Methyl 4-(chloromethyl)nicotinate hydrochloride in an aqueous solution?

While it is soluble in water, long-term storage in aqueous solutions is not recommended due to hydrolysis.[3] The methyl ester group is susceptible to hydrolysis, which breaks it down into nicotinic acid and methanol.[4][5][6] One study on the related compound methylnicotinate found that in an aqueous solution stored at 4°C, it degraded into nicotinic acid at a rate of approximately 0.5% per year.[7][8] While this rate is slow, storage at room temperature or for extended periods would likely lead to higher rates of degradation.[7] If an aqueous stock solution is necessary, it should be prepared fresh, used promptly, and stored at 2-8°C for no more than a few days.

Q4: What solvents are recommended for preparing stock solutions?

For short-term storage, anhydrous aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferable to alcohols or water. Ensure the solvent has a low water content (<0.01%). However, even in these solvents, the compound's reactivity persists. It is always best practice to prepare solutions fresh before an experiment.

Q5: The compound is clumping together in the bottle. Is it still usable?

Clumping is a strong indicator of moisture absorption. As a hygroscopic salt, the compound will readily absorb atmospheric water, causing the particles to stick together.[9] This significantly increases the risk of hydrolysis. Before use, the material should be dried under a high vacuum. A purity assessment via HPLC or NMR is strongly recommended to quantify the extent of any degradation.

Understanding the Degradation Pathways

The instability of Methyl 4-(chloromethyl)nicotinate hydrochloride stems from two primary functional groups: the methyl ester and the chloromethyl group .

  • Hydrolysis of the Methyl Ester: In the presence of water, the ester can hydrolyze to form 4-(chloromethyl)nicotinic acid and methanol. This process is accelerated by acidic or basic conditions.

  • Nucleophilic Substitution of the Chloromethyl Group: The chloromethyl group is reactive towards nucleophiles. Water can act as a nucleophile, leading to the formation of the corresponding hydroxymethyl derivative. Other nucleophiles, including the pyridine nitrogen of another molecule, can lead to oligomerization or polymerization, which often presents as discoloration.

Troubleshooting Guide: Diagnosing Degradation

If you suspect your compound has degraded, follow this systematic approach to identify the cause and determine the material's viability.

Visual Troubleshooting Workflow

G cluster_observe Observation cluster_action Action observe Suspected Degradation (e.g., Discoloration, Clumping, Inconsistent Results) visual Visual Inspection: Is the solid discolored or clumped? observe->visual analytical Analytical Check: Run HPLC or ¹H NMR visual->analytical visual->analytical purity_fail Purity Below Threshold (Multiple Degradants) analytical->purity_fail Purity <95% purity_pass Purity Acceptable analytical->purity_pass Purity >95% (or acceptable level) moisture Moisture Contamination (Hydrolysis/Clumping) dry Dry under high vacuum. Re-test purity. moisture->dry purity_fail->moisture Primary degradant is hydrolysis product discard Discard reagent. Procure new stock. purity_fail->discard use Proceed with experiment. Implement preventative storage. purity_pass->use dry->analytical Re-assess

Caption: Troubleshooting workflow for suspected degradation.

Protocols for Stability Management

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately transfer the manufacturer's container into a secondary container with a desiccant (e.g., silica gel). Place this entire assembly in a -20°C freezer.

  • Aliquoting: If you plan to use small amounts over time, it is best to aliquot the solid into smaller, single-use vials upon first opening. Do this inside a glove box or glove bag under a dry, inert atmosphere.

  • Weighing: When removing from cold storage, allow the container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid. Weigh the required amount quickly and tightly reseal the container.

  • Solution Preparation: Always use fresh, anhydrous solvents. Prepare the solution immediately before use. Do not store solutions for more than 24 hours, and if storage is unavoidable, keep them at 2-8°C and protected from light.

Protocol 2: Purity Assessment by HPLC

This method can be used to quantify the parent compound and detect the primary hydrolysis product, 4-(chloromethyl)nicotinic acid. A similar method was effective for the related compound methylnicotinate.[7]

  • Column: C18 reverse-phase, 5 µm particle size (e.g., 4.6 x 250 mm)

  • Mobile Phase: 25% Methanol in Water (v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 263 nm

  • Procedure:

    • Prepare a standard of your reference (high-purity) material at ~1 mg/mL in the mobile phase.

    • Prepare a sample of the suspect material at the same concentration.

    • Inject 10 µL of each sample.

    • The parent compound will have a longer retention time than its more polar hydrolysis byproduct. Purity can be assessed by comparing the peak areas.

Data Summary: Storage Conditions

Storage ConditionAtmosphereExpected StabilityPrimary Risk(s)
-20°C Inert Gas (Ar/N₂) in sealed vial Excellent (Years) Minimal
-20°CAmbient Air (sealed vial)Good (Months to a year)Gradual moisture ingress
2-8°CInert Gas (sealed vial)Fair (Months)Increased rate of solid-state reactions
2-8°CAmbient Air (sealed vial)Poor to Fair (Weeks to Months)Moisture absorption, hydrolysis
Room TemperatureAmbient AirNot Recommended Rapid degradation via multiple pathways

References

  • Wikipedia. Methyl nicotinate. [Link]

  • PubChem. Methyl Nicotinate. National Institutes of Health. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor.... [Link]

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]

  • Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

  • PharmaCompass. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • PubMed. Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

  • DC Fine Chemicals. Safety Data Sheet: Methyl nicotinate. [Link]

  • PubMed. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • PubMed. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • Reddit. What are amine hydrochlorides?. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 4-(chloromethyl)nicotinate hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides troubleshooting advice and detailed protocols for the removal of starting materials from Methyl 4-(chloromethy...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and detailed protocols for the removal of starting materials from Methyl 4-(chloromethyl)nicotinate hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower researchers to tackle purification challenges effectively.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of Methyl 4-(chloromethyl)nicotinate hydrochloride, focusing on the removal of unreacted starting materials and common side products.

Q1: My final product shows a persistent impurity at a specific retention time in the HPLC analysis. How can I identify it?

A1: The most probable impurity is the unreacted starting material, Methyl 4-(hydroxymethyl)nicotinate . Another possibility is the hydrolysis product, 4-(chloromethyl)nicotinic acid , especially if the reaction workup or purification involved aqueous conditions.

  • Co-injection: To confirm the identity of the impurity, perform a co-injection on your HPLC system with an authentic sample of the suspected starting material or side product. If the peak area of the impurity increases, its identity is confirmed.

  • LC-MS Analysis: If a standard is not available, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the impurity, which can help in its identification.

  • NMR Spectroscopy: Acquire a ¹H NMR spectrum of your sample. The presence of unreacted Methyl 4-(hydroxymethyl)nicotinate would likely show a characteristic singlet for the benzylic protons (-CH₂OH) at approximately 4.7 ppm, which is upfield from the corresponding chloromethyl protons (-CH₂Cl) of the desired product (expected around 4.9-5.1 ppm).

Q2: I'm struggling to remove the starting alcohol using column chromatography. The product and starting material are co-eluting.

A2: The polarity difference between Methyl 4-(chloromethyl)nicotinate and its corresponding alcohol is often small, leading to co-elution. Here are some strategies to improve separation:

  • Optimize the Mobile Phase: A common mobile phase for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] To improve separation, you can:

    • Decrease the polarity: Reduce the percentage of ethyl acetate in the mobile phase. This will increase the retention time of both compounds but may enhance the separation between them.

    • Use a different polar modifier: Replace ethyl acetate with dichloromethane (DCM) or a mixture of ethyl acetate and DCM. Sometimes, a small amount of a very polar solvent like methanol can sharpen the peaks, but too much will cause both compounds to elute quickly.

  • Employ a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a C18 reversed-phase column for flash chromatography.

  • Add a tailing reducer: For basic compounds like pyridines, peak tailing on silica gel can obscure separation. Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the mobile phase can mitigate this issue by competing for the acidic silanol sites on the silica surface.[2]

Q3: After aqueous workup, my product seems to be hydrolyzing back to the starting alcohol or to the carboxylic acid. How can I avoid this?

A3: The chloromethyl group is susceptible to hydrolysis, especially under basic or prolonged neutral aqueous conditions.

  • Minimize contact with water: During liquid-liquid extraction, perform the washes quickly and with cold solutions.

  • Use a biphasic system: If possible, perform the reaction in a non-polar organic solvent that is immiscible with water. This allows for direct separation of the organic layer containing the product from the aqueous layer containing any water-soluble byproducts.

  • pH control during extraction: Pyridine derivatives can be extracted from an organic solvent into an acidic aqueous solution (by protonating the pyridine nitrogen) and then re-extracted back into an organic solvent after basifying the aqueous layer.[3][4] However, for this specific molecule, prolonged exposure to a basic aqueous phase should be avoided to prevent hydrolysis of the chloromethyl group and the ester. A rapid extraction at a neutral or slightly acidic pH is recommended.

Q4: How can I effectively monitor the progress of my purification using Thin-Layer Chromatography (TLC)?

A4: TLC is a quick and effective way to track your purification.

  • Choosing a Staining Method: Since pyridine-containing compounds are often UV-active due to the aromatic ring, the primary visualization method is a UV lamp at 254 nm.[5] For compounds that are not UV-active or for better visualization, chemical stains can be used.

    • Iodine Chamber: A simple and often effective method is to place the dried TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will appear as yellow-brown spots.[5]

    • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols. The starting material, Methyl 4-(hydroxymethyl)nicotinate, will likely show a yellow spot on a purple background, while the product may be less reactive.[5]

  • Improving Spot Separation: Use the same solvent system for TLC as you plan to use for column chromatography, but with a slightly higher polarity to ensure the spots move off the baseline. If spots are too close, try a different solvent system.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific impurity profile of your sample.

Protocol 1: Purification by Flash Column Chromatography

This is the recommended primary method for removing the starting alcohol and other organic impurities.

Materials:

  • Crude Methyl 4-(chloromethyl)nicotinate hydrochloride

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or petroleum ether), Ethyl Acetate, Dichloromethane (DCM)

  • Triethylamine (optional, for reducing peak tailing)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a solvent system such as 7:3 Hexanes:Ethyl Acetate.

    • Visualize the spots under a UV lamp (254 nm). The starting alcohol should have a lower Rf value (be more polar) than the product.

    • Adjust the solvent system until a good separation between the product and the starting material is observed (ΔRf > 0.15).

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder (dry loading). This technique generally results in better separation than loading the sample as a concentrated solution.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in test tubes.

    • Monitor the elution of the product by spotting fractions onto a TLC plate and visualizing under UV light.

    • Once the starting material has been fully eluted (as determined by TLC), you can increase the polarity of the mobile phase (e.g., to 7:3 Hexanes:Ethyl Acetate) to speed up the elution of the desired product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified Methyl 4-(chloromethyl)nicotinate. Note: As the hydrochloride salt is often a solid, if you started with the free base for chromatography, you would need to reform the salt after purification.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute Column & Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Monitor->Elute Adjust Polarity if needed Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product G Crude Crude Product LLE Liquid-Liquid Extraction (Optional Pre-purification) Crude->LLE Remove water- soluble impurities Column Column Chromatography (Primary Purification) Crude->Column Direct purification LLE->Column Recryst Recrystallization (Final Polishing) Column->Recryst For crystalline solids Pure Pure Product Column->Pure If product is an oil or sufficiently pure Recryst->Pure

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Chloromethylnicotinate Isomers for Pharmaceutical and Agrochemical Research

Introduction Chloromethylnicotinate isomers are a critical class of building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents. Their utility stems from the presence of a reactive chlorine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chloromethylnicotinate isomers are a critical class of building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents. Their utility stems from the presence of a reactive chlorine atom and a methyl ester group on the pyridine ring, allowing for diverse downstream functionalization. The specific substitution pattern of the chlorine atom on the pyridine nucleus profoundly influences the physicochemical properties and biological activity of the resulting derivatives. Consequently, the development of efficient and regioselective synthetic routes to each isomer is of paramount importance for researchers in drug discovery and crop science.

This guide provides a comprehensive and comparative analysis of the prevailing synthetic methodologies for the preparation of methyl 2-chloronicotinate, methyl 4-chloronicotinate, methyl 5-chloronicotinate, and methyl 6-chloronicotinate. We will delve into the strategic considerations behind each synthetic pathway, present detailed experimental protocols, and offer a comparative assessment of their respective advantages and limitations in terms of yield, scalability, and operational safety.

Synthesis of Methyl 2-Chloronicotinate

The 2-chloro isomer is a valuable precursor for a range of biologically active molecules.[1][2] Two primary synthetic strategies have emerged for its preparation.

Method 1: Esterification of 2-Chloronicotinic Acid

This straightforward approach involves the direct esterification of commercially available 2-chloronicotinic acid. A common and efficient method utilizes oxalyl chloride to activate the carboxylic acid, followed by reaction with methanol.

Reaction Scheme:

Nicotinic_Acid Nicotinic Acid N-Oxide Nicotinic Acid N-Oxide Nicotinic_Acid->N-Oxide N-Oxidation N-Oxidation (e.g., H₂O₂, Acetic Acid) 2-Chloronicotinic_Acid 2-Chloronicotinic Acid N-Oxide->2-Chloronicotinic_Acid Chlorination POCl₃ Product Methyl 2-Chloronicotinate 2-Chloronicotinic_Acid->Product Esterification Methanol, Acid 6-Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid 6-Chloronicotinic_Acid 6-Chloronicotinic Acid 6-Hydroxynicotinic_Acid->6-Chloronicotinic_Acid Chlorination POCl₃, Triethylamine Product Methyl 6-Chloronicotinate 6-Chloronicotinic_Acid->Product Esterification Methanol, Acid 6-Aminonicotinic_Acid 6-Aminonicotinic Acid Amine_Ester Methyl 6-Aminonicotinate 6-Aminonicotinic_Acid->Amine_Ester Esterification Methanol, H⁺ Diazonium_Salt Diazonium Salt Amine_Ester->Diazonium_Salt Diazotization NaNO₂, HCl Product Methyl 6-Chloronicotinate Diazonium_Salt->Product Sandmeyer CuCl, HCl 4-Chloropyridine 4-Chloropyridine Lithio_Intermediate 3-Lithio-4-chloropyridine 4-Chloropyridine->Lithio_Intermediate Lithiation LDA, THF, -78 °C Acid_Intermediate 4-Chloronicotinic Acid Lithio_Intermediate->Acid_Intermediate Carboxylation CO₂ Product Methyl 4-Chloronicotinate Acid_Intermediate->Product Esterification Methanol, H⁺ Start 3-Amino-5-chloropyridine Diazonium_Salt Diazonium Salt Start->Diazonium_Salt Diazotization NaNO₂, H⁺ Cyano_Intermediate 5-Chloro-3-cyanopyridine Diazonium_Salt->Cyano_Intermediate Sandmeyer CuCN, KCN Acid_Intermediate 5-Chloronicotinic Acid Cyano_Intermediate->Acid_Intermediate Hydrolysis H₂O, H⁺ or OH⁻ Product Methyl 5-Chloronicotinate Acid_Intermediate->Product Esterification Methanol, H⁺

Sources

Comparative

A Comparative Guide to the Purity Validation of Synthesized Methyl 4-(chloromethyl)nicotinate Hydrochloride

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reproducible research and the assurance of safety and effica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reproducible research and the assurance of safety and efficacy in the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical methodologies for the purity validation of synthesized Methyl 4-(chloromethyl)nicotinate hydrochloride, a key building block in medicinal chemistry. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

The Synthetic Landscape and Potential Impurities

Methyl 4-(chloromethyl)nicotinate hydrochloride is commonly synthesized through a multi-step process, often starting from 4-methylpyridine (4-picoline). A typical synthetic route involves oxidation to isonicotinic acid, followed by esterification with methanol to yield methyl isonicotinate. Subsequent reduction and chlorination steps introduce the chloromethyl group.[1]

This synthetic pathway, while effective, can introduce a spectrum of impurities that must be diligently identified and quantified. Understanding the potential impurities is paramount to selecting the most appropriate analytical technique for purity validation.

Common Process-Related Impurities:

  • Starting Materials: Unreacted 4-methylpyridine, isonicotinic acid, and methyl isonicotinate.

  • Intermediates: 4-(hydroxymethyl)pyridine.

  • By-products: Dimerization products, over-chlorinated species, and products of side reactions.

  • Reagents and Solvents: Residual thionyl chloride, methanol, and other solvents used in the synthesis and purification steps.

The International Council for Harmonisation (ICH) guidelines Q3A(R2) provide a framework for the identification and control of impurities in new drug substances, emphasizing the need for robust analytical procedures.[2][3][4]

Comparative Analysis of Purity Validation Methodologies

The selection of an analytical method for purity validation is a critical decision driven by the specific needs of the analysis, including the nature of the impurities, the required sensitivity, and the desired level of structural information. This guide will compare three orthogonal analytical techniques: HPLC, GC-MS, and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and quantitative accuracy for non-volatile and thermally labile compounds.[5] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the target compound from its polar and non-polar impurities.

Objective: To quantify the purity of Methyl 4-(chloromethyl)nicotinate hydrochloride and separate it from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 265 nm Injection Volume: 10 µL Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile.

  • C18 Column: The non-polar stationary phase is ideal for retaining the relatively polar Methyl 4-(chloromethyl)nicotinate hydrochloride and its likely impurities.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content allows for the elution of a wide range of compounds with varying polarities, ensuring the separation of both early-eluting polar impurities and late-eluting non-polar by-products.

  • Trifluoroacetic Acid (TFA): TFA acts as an ion-pairing agent, improving the peak shape of the basic pyridine moiety and enhancing resolution.

  • UV Detection at 265 nm: The pyridine ring exhibits strong UV absorbance at this wavelength, providing good sensitivity for the main component and related impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Compound Dissolve Dissolve in Water/ACN Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC Purity Validation Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For Methyl 4-(chloromethyl)nicotinate hydrochloride, which can be thermally labile, derivatization may be necessary to improve volatility and thermal stability. However, direct injection can be attempted for impurity profiling, especially for identifying residual solvents and volatile by-products.[7][8][9]

Objective: To identify and quantify volatile impurities and by-products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of dichloromethane.

  • DB-5ms Column: This is a versatile, low-polarity column suitable for a wide range of analytes.

  • Split Injection: This prevents column overloading with the main component, allowing for better detection of trace impurities.

  • Temperature Program: The gradual temperature ramp allows for the separation of compounds with different boiling points, from volatile solvents to higher boiling by-products.

  • Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve in DCM Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Capillary Column Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectra Extract Mass Spectra TIC->Spectra Identify Library Search & Identify Spectra->Identify

Caption: GC-MS Impurity Profiling Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled structural information and can be used for both qualitative and quantitative analysis. ¹H and ¹³C NMR are essential for confirming the structure of the synthesized Methyl 4-(chloromethyl)nicotinate hydrochloride and identifying structurally related impurities.[10][11][12] Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the analyte itself, by using a certified internal standard.

Objective: To confirm the structure of the main component and identify structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

Acquisition Parameters:

  • Pulse Program: Standard 1D proton

  • Number of Scans: 16

  • Relaxation Delay: 5 seconds

  • Spectral Width: 20 ppm

  • Deuterated Solvent: The choice of solvent (e.g., DMSO-d₆ or D₂O) depends on the solubility of the hydrochloride salt.[13][14]

  • Relaxation Delay: A longer relaxation delay (5 seconds) is crucial for accurate integration and quantitative analysis, ensuring complete relaxation of all protons.

  • Number of Scans: 16 scans provide a good signal-to-noise ratio for detecting minor impurities.

NMR_Logic Compound Synthesized Compound NMR_Spectrum Acquire ¹H NMR Spectrum Compound->NMR_Spectrum Identify_Main Identify Signals of Main Compound NMR_Spectrum->Identify_Main Identify_Impurity Identify Signals of Impurities NMR_Spectrum->Identify_Impurity Integrate Integrate All Signals Identify_Main->Integrate Identify_Impurity->Integrate Calculate_Purity Calculate Molar Ratios & % Purity Integrate->Calculate_Purity

Caption: NMR Purity Assessment Logic

Comparative Performance Data

The following table summarizes the performance of the three analytical techniques in the purity validation of two hypothetical batches of Methyl 4-(chloromethyl)nicotinate hydrochloride.

Analytical TechniqueParameterBatch ABatch B
HPLC Purity (Area %) 99.5%98.2%
Major Impurity (RT) 0.2% (8.5 min)1.1% (8.5 min)
Limit of Detection (LOD) ~0.01%~0.01%
Limit of Quantification (LOQ) ~0.03%~0.03%
GC-MS Residual Solvents Dichloromethane (0.05%)Dichloromethane (0.12%)
Volatile By-products Not Detected0.3% (unidentified)
Sensitivity High for volatile compoundsHigh for volatile compounds
¹H NMR Purity (Molar Ratio) >99%~98%
Identified Impurities Trace starting materialStarting material, by-product
Structural Information HighHigh

Discussion and Recommendations

The choice of the optimal analytical method depends on the specific goals of the purity assessment.

  • For routine quality control and quantitative purity determination, HPLC is the method of choice due to its high precision, robustness, and ability to separate a wide range of impurities. The validation of the HPLC method should be performed according to ICH Q2(R1) and USP <1225> guidelines, assessing parameters such as accuracy, precision, specificity, linearity, and range.[15][16][17][18]

  • For the identification of unknown volatile impurities and residual solvents, GC-MS is indispensable.[19][20] Its high sensitivity and the availability of extensive mass spectral libraries make it a powerful tool for impurity profiling.

  • For definitive structural confirmation of the main component and identification of major, structurally related impurities, NMR spectroscopy is unparalleled. Quantitative NMR (qNMR) offers the advantage of providing a direct measure of purity without the need for a specific reference standard for each impurity.

A comprehensive purity validation strategy should employ a combination of these orthogonal techniques. HPLC should be used for routine purity testing, while GC-MS and NMR should be utilized for initial batch characterization, impurity identification, and in-depth investigations when out-of-specification results are obtained. This multi-faceted approach ensures a thorough understanding of the impurity profile and guarantees the quality and consistency of the synthesized Methyl 4-(chloromethyl)nicotinate hydrochloride.

References

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents.
  • Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Distinguishing Nicotinate Positional Isomers

Introduction: The Analytical Challenge of Nicotinate Isomers In pharmaceutical development and metabolic research, the precise structural identification of molecules is not merely a procedural step but a cornerstone of s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Nicotinate Isomers

In pharmaceutical development and metabolic research, the precise structural identification of molecules is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Nicotinate, or pyridinecarboxylic acid, exists as three positional isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (niacin or 3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). These isomers share the same molecular formula (C6H5NO2) and mass, yet the position of the carboxylic acid group on the pyridine ring drastically alters their chemical, physical, and biological properties. For instance, nicotinic acid is Vitamin B3, a crucial nutrient, while its isomers have different physiological roles and toxicological profiles.[1][2] Consequently, robust and unequivocal analytical methods are paramount for their differentiation.

This guide provides an in-depth comparison of the principal analytical techniques used to distinguish these isomers. We will move beyond procedural descriptions to explore the underlying scientific principles that make differentiation possible, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: The Foundation of Separation: High-Performance Liquid Chromatography (HPLC)

Before a molecule can be identified, it must often be isolated from a complex mixture. High-Performance Liquid Chromatography (HPLC) is the foundational technique for this purpose. Since positional isomers often possess subtle differences in polarity and ionic character, the choice of stationary phase and mobile phase is critical for achieving baseline separation.

Causality of Separation: The separation of nicotinate isomers hinges on exploiting minor differences in their physicochemical properties. Picolinic acid, with its carboxyl group adjacent to the ring nitrogen, can form an intramolecular hydrogen bond, slightly reducing its polarity compared to the other two isomers. The relative positions of the acidic carboxyl group and the basic pyridine nitrogen give each isomer a unique charge distribution and hydrophobicity.

Methodologies & Performance:

  • Mixed-Mode Chromatography: This has proven to be a highly effective strategy. Columns that combine reversed-phase (for hydrophobic interactions) and ion-exchange (for ionic interactions) characteristics can amplify the small differences between isomers.[2][3] For example, a mixed-mode column can simultaneously probe the hydrophobicity of the pyridine ring and the ionic state of the carboxyl and nitrogen groups, leading to enhanced resolution.[3]

  • Reversed-Phase (RP) HPLC: While standard C18 columns can be challenging, careful optimization of the mobile phase pH and the use of ion-pairing agents can achieve separation.[4][5] Adjusting the pH alters the ionization state of the isomers, which in turn affects their retention on the nonpolar stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For these polar compounds, HILIC can be an excellent alternative to reversed-phase, providing distinct selectivity.

A clear separation of picolinic and nicotinic acid has been demonstrated using UPLC-MS/MS, highlighting the power of modern chromatographic techniques.[6]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Identification p1 Isomer Mixture in Solution p2 Injection onto Mixed-Mode Column p1->p2 Injection p4 Differential Retention & Elution p2->p4 Separation Principle: Exploits subtle differences in polarity & pKa p3 Mobile Phase Gradient (ACN/Water/Buffer) p3->p4 p5 UV or MS Detector p4->p5 Elution p6 Separated Chromatographic Peaks p5->p6 Data Acquisition

Chapter 2: Mass Spectrometry (MS): Unveiling Structural Differences Through Fragmentation

While a simple mass spectrometer will show that all three isomers have the same molecular weight, tandem mass spectrometry (MS/MS) provides a path to differentiation.[7] By selecting the molecular ion (parent ion) and subjecting it to collision-induced dissociation (CID), we can generate unique fragmentation patterns that act as fingerprints for each isomer.[8][9]

Causality of Fragmentation: The stability of the resulting fragment ions dictates the fragmentation pathway.[10] The position of the carboxylic acid group relative to the nitrogen atom influences the electron distribution within the pyridine ring, leading to different bonds breaking under energetic collision.

  • Picolinic Acid (2-isomer): The proximity of the carboxyl group to the nitrogen allows for a characteristic loss of CO2 followed by HCN, a pathway less favorable for the other isomers.

  • Nicotinic Acid (3-isomer): Often shows a primary loss of CO2. The resulting pyridinium ion is relatively stable.

  • Isonicotinic Acid (4-isomer): Also shows a dominant loss of CO2. However, the subsequent fragmentation of the resulting pyridinium ion can differ from that of the 3-isomer, providing a basis for distinction.

The key to a self-validating MS/MS method is to identify at least one unique, high-intensity "qualifier" fragment ion for each isomer in addition to a common "quantifier" ion.

G cluster_cid Collision-Induced Dissociation (CID) parent Parent Ion (M+H)+ m/z 124 cid_node Collision with Inert Gas iso2 Picolinic Acid cid_node->iso2 iso3 Nicotinic Acid cid_node->iso3 iso4 Isonicotinic Acid cid_node->iso4 frag2a Unique Fragment A (e.g., loss of H2O+CO) iso2->frag2a Pathway 1 frag3a Unique Fragment B (e.g., loss of CO) iso3->frag3a Pathway 2 frag4a Unique Fragment C (e.g., different ratio of subsequent fragments) iso4->frag4a Pathway 3

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Answer

For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[11][12] It provides a detailed map of the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[13][14]

Causality of Chemical Shifts: The position of the electronegative nitrogen atom in the pyridine ring creates a unique electronic environment for the remaining protons and carbons. This results in distinct chemical shifts (positions of signals in the spectrum) and spin-spin coupling patterns for each isomer.[12][15]

  • In ¹H NMR , the protons on the ring will have different chemical shifts and splitting patterns depending on their proximity to the nitrogen and the carboxyl group. For example, the proton between the nitrogen and carboxyl group in picolinic acid will be significantly different from any proton in nicotinic or isonicotinic acid.

  • In ¹³C NMR , the chemical shifts of the ring carbons are also highly sensitive to the substituent positions, providing another layer of definitive identification.

Comparative NMR Data (Typical Shifts in DMSO-d6)

IsomerProton (¹H) Chemical Shifts (ppm)Carbon (¹³C) Chemical Shifts (ppm)
Picolinic Acid ~8.7 (H6), ~8.2 (H4), ~8.0 (H3), ~7.7 (H5)~165 (COOH), ~150 (C2), ~148 (C6), ~138 (C4), ~128 (C3), ~125 (C5)
Nicotinic Acid ~9.1 (H2), ~8.8 (H6), ~8.3 (H4), ~7.6 (H5)[16]~166 (COOH), ~153 (C2), ~150 (C6), ~137 (C4), ~127 (C3), ~124 (C5)[16]
Isonicotinic Acid ~8.8 (H2, H6), ~7.9 (H3, H5)~166 (COOH), ~151 (C2, C6), ~140 (C4), ~122 (C3, C5)

Note: Exact chemical shifts can vary based on solvent and concentration.

Chapter 4: Complementary and Emerging Techniques

While HPLC, MS, and NMR are the primary workhorses, other techniques offer complementary information or novel approaches.

  • Vibrational Spectroscopy (FTIR/Raman): These techniques probe the vibrational modes of the molecules.[17][18] Each isomer will have a unique "fingerprint" spectrum based on its symmetry and the specific vibrational energies of its bonds.[19][20] This is particularly useful for rapid screening of pure, solid-state materials.

  • Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge.[21] Coupled with mass spectrometry (IM-MS), this technique can separate isomers based on their different collision cross-sections (CCS), which is a measure of their three-dimensional shape, before they even enter the mass spectrometer.[22]

Chapter 5: Integrated Strategy and Method Comparison

No single technique is perfect for all applications. A senior scientist's role is to devise a workflow that is both scientifically sound and resource-efficient.

G start Unknown Sample (Potentially containing nicotinate isomers) hplc Screening & Quantitation (U)HPLC-UV/MS start->hplc check Peaks Match Known Isomer Retention Times? hplc->check msms Confirmation by LC-MS/MS check->msms Yes re_eval Re-evaluate Separation Method / Consider Novel Isomer check->re_eval No check2 Unique Fragmentation Pattern Observed? msms->check2 nmr Definitive Identification NMR Spectroscopy (¹H, ¹³C) check2->nmr No / Ambiguous end Unambiguous Isomer Identification check2->end Yes nmr->end

Performance Comparison of Key Analytical Methods

TechniquePrimary RoleSpecificityThroughputCost/ExpertiseKey Advantage
HPLC Separation, QuantitationModerateHighLow-ModerateExcellent for resolving isomers in complex mixtures prior to detection.[1][23][24]
Tandem MS (MS/MS) Confirmation, IdentificationHighHighHighHigh sensitivity and ability to generate structurally significant fragment ions.[25][26]
NMR Definitive Structure ElucidationVery HighLowVery HighUnambiguously determines atomic connectivity and structure.[12][13][27]
FTIR/Raman Screening (Pure Samples)ModerateVery HighLowFast, non-destructive, and provides a unique vibrational fingerprint.[19][20]
IM-MS Separation, ConfirmationHighModerateVery HighAdds another dimension of separation based on molecular shape.[21][22]

Chapter 6: Detailed Experimental Protocol: UPLC-MS/MS

This protocol provides a self-validating system for the separation and identification of picolinic, nicotinic, and isonicotinic acids.

1. Standard and Sample Preparation:

  • Prepare individual stock solutions of each isomer (1 mg/mL) in 50:50 methanol:water.

  • Create a mixed isomer working standard (e.g., 1 µg/mL) by diluting the stocks.

  • Prepare unknown samples by diluting in the same solvent to an expected concentration within the calibration range.

2. UPLC Parameters (Example):

  • Column: Mixed-mode column (e.g., SIELC Primesep 100, 4.6 x 150 mm, 5 µm).[1][2][24]

  • Mobile Phase A: Water with 0.1% Formic Acid (MS-compatible).[23]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 5% B, hold for 1 min, ramp to 50% B over 5 min, hold for 1 min, then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

3. Tandem MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Parent Ion (Q1): m/z 124.1 for all isomers.

  • MRM Transitions (Q1 -> Q3, with example collision energies):

    • Nicotinic Acid: 124.1 -> 78.1 (Quantifier), 124.1 -> 106.1 (Qualifier)

    • Isonicotinic Acid: 124.1 -> 78.1 (Quantifier), 124.1 -> 94.1 (Qualifier)

    • Picolinic Acid: 124.1 -> 78.1 (Quantifier), 124.1 -> 51.1 (Qualifier)

    • (Note: Specific fragment ions and collision energies must be optimized on the specific instrument used).

4. System Validation & Data Analysis:

  • Inject the mixed standard to confirm chromatographic separation (unique retention times) and establish MRM windows.

  • Analyze unknown samples. Identification requires the sample peak to have:

    • The correct retention time compared to the standard.

    • The presence of both the quantifier and qualifier MRM transitions.

    • A ratio of quantifier-to-qualifier peak areas that is within ±20% of the ratio observed for the analytical standard.

  • This three-point confirmation ensures a highly trustworthy and self-validating result.

Conclusion

References

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Comparative

A Researcher's Guide to Benchmarking New Nicotinic Acid Derivatives Against Known Analogues

For researchers, scientists, and drug development professionals navigating the landscape of G protein-coupled receptor (GPCR) agonism, the development of novel nicotinic acid derivatives presents both exciting therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of G protein-coupled receptor (GPCR) agonism, the development of novel nicotinic acid derivatives presents both exciting therapeutic opportunities and significant analytical challenges. Nicotinic acid, a long-established therapeutic for dyslipidemia, exerts its effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HCAR2. However, its clinical utility is often hampered by a significant flushing side effect. This has spurred the development of numerous analogues and derivatives aimed at retaining the therapeutic benefits while minimizing adverse effects.

This guide provides a comprehensive framework for benchmarking the efficacy of new nicotinic acid derivatives against known analogues. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating evaluation process.

The Evolving Landscape of Nicotinic Acid Therapeutics

Nicotinic acid, or niacin, has been a cornerstone in the management of dyslipidemia for its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1] These lipid-modifying effects are primarily mediated through the activation of GPR109A on adipocytes, leading to the inhibition of lipolysis and a subsequent reduction in the flux of free fatty acids (FFAs) to the liver.[2]

However, the activation of GPR109A on Langerhans cells in the skin triggers the release of prostaglandins, leading to vasodilation and the characteristic flushing that limits patient compliance.[2] This has led to the exploration of new chemical entities with modified pharmacological profiles. The ideal next-generation nicotinic acid derivative would exhibit potent and efficacious activation of the anti-lipolytic pathway while minimizing the signaling cascade that leads to flushing. This concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, is a central theme in modern GPCR drug discovery.[3][4]

Key Nicotinic Acid Analogues for Benchmarking

A robust benchmarking study requires comparison against well-characterized reference compounds. Beyond nicotinic acid itself, several analogues serve as important comparators:

  • Acifran: A structural analogue of nicotinic acid that has been studied for its lipid-lowering effects.

  • MK-0354: A partial agonist of GPR109A that demonstrated a significant reduction in plasma FFAs with minimal flushing in clinical trials.[5][6][7] However, it failed to produce clinically meaningful changes in LDL-C, HDL-C, or triglycerides, highlighting a potential disconnect between FFA lowering and overall lipid profile improvement and underscoring the complexities of GPR109A signaling.[5][6][7]

  • β-Hydroxybutyrate (BHB): The primary endogenous ligand for GPR109A.[8] While its potency is lower than that of nicotinic acid, it serves as a crucial physiological reference.[8][9]

A Multi-tiered Approach to Efficacy Benchmarking

A comprehensive evaluation of new nicotinic acid derivatives requires a multi-pronged approach, encompassing in vitro characterization of receptor interaction and signaling, followed by in vivo validation of pharmacological effects.

In Vitro Characterization: Dissecting Molecular Interactions

The initial assessment of a new derivative focuses on its interaction with the GPR109A receptor and the subsequent cellular signaling events.

Determining the binding affinity (Ki) of a compound for GPR109A is the first step in understanding its potential as a ligand. A competitive radioligand binding assay is the gold standard for this measurement.

Experimental Protocol: GPR109A Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Utilize a suitable binding buffer, typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, pH 7.4.

  • Radioligand: Use a high-affinity radiolabeled GPR109A antagonist, such as [³H]-MK-0354, at a concentration close to its Kd value.

  • Competition Assay: Incubate the cell membranes with the radioligand and varying concentrations of the unlabeled test compound (new derivative) or a known reference compound (e.g., nicotinic acid).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

GPR109A is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] Measuring the potency (EC₅₀) and efficacy (Emax) of a compound in modulating cAMP levels is a critical functional assessment.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Culture: Use a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293).

  • Cell Stimulation: Plate the cells and stimulate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Agonist Treatment: Add varying concentrations of the test compound or a reference agonist (e.g., nicotinic acid).

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor).

  • Signal Measurement: The binding of the antibody to the cAMP-d2 conjugate results in a FRET signal. Intracellular cAMP produced by the cells competes with the cAMP-d2 for antibody binding, leading to a decrease in the FRET signal.[12]

  • Data Analysis: Plot the HTRF ratio against the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.

The flushing side effect of nicotinic acid is mediated by a β-arrestin-dependent pathway.[2] Therefore, assessing the ability of a new derivative to recruit β-arrestin is crucial for predicting its flushing potential. The PathHunter® β-arrestin recruitment assay is a widely used method for this purpose.

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

  • Cell Line: Utilize a specialized cell line engineered to co-express GPR109A fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[3][13]

  • Agonist Stimulation: Treat the cells with varying concentrations of the test compound or a reference agonist.

  • Enzyme Complementation: Agonist-induced recruitment of β-arrestin-EA to the receptor-PK forces the complementation of the two β-galactosidase enzyme fragments, forming a functional enzyme.[3][5]

  • Signal Detection: Add a substrate that is hydrolyzed by the active enzyme to produce a chemiluminescent signal.

  • Data Analysis: Measure the luminescence and plot it against the agonist concentration to determine the EC₅₀ and Emax for β-arrestin recruitment.

GPR109A_Signaling_Pathways

Comparative Data Summary

A crucial aspect of this guide is the direct comparison of key in vitro parameters for nicotinic acid, its known analogues, and hypothetical new derivatives. The following table summarizes representative data, highlighting the concept of biased agonism.

CompoundGPR109A Binding Affinity (Ki, nM)G-Protein Pathway (cAMP Inhibition, EC₅₀, nM)β-Arrestin Recruitment (EC₅₀, nM)Bias (G-protein vs. β-Arrestin)
Nicotinic Acid ~100-500~300~500Balanced
β-Hydroxybutyrate ~700,000[8]~700,000[8]>1,000,000Balanced
Acifran Potent AgonistPotent AgonistData not readily available-
MK-0354 (Partial Agonist) Potent AgonistPotent (Partial Agonism)Very Weak/No Activity[11]G-protein Biased
New Derivative A (Hypothetical) 501005000G-protein Biased
New Derivative B (Hypothetical) 200800750Balanced

Note: The values presented are approximations gathered from various sources and are intended for comparative purposes. Experimental conditions can significantly influence these values.

In Vivo Efficacy Assessment: From Bench to Biological System

Promising candidates from in vitro screening must be evaluated in relevant animal models to assess their in vivo efficacy and pharmacokinetic properties.

Genetically modified mouse models are the workhorses for in vivo studies of atherosclerosis.

  • Apolipoprotein E-deficient (ApoE-/-) Mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet.[14][15] A high-fat "Western" diet can accelerate lesion development.[16][17]

  • Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mice: These mice develop hypercholesterolemia and atherosclerosis primarily when fed a high-fat, high-cholesterol diet.[16][18][19][20] They are considered by some to be a more physiologically relevant model of human familial hypercholesterolemia.

Experimental Protocol: In Vivo Efficacy Study in ApoE-/- or LDLR-/- Mice

  • Animal Model: Use male ApoE-/- or LDLR-/- mice.

  • Diet: Feed the mice a high-fat Western diet for a specified period (e.g., 8-12 weeks) to induce robust hyperlipidemia and atherosclerosis.[16]

  • Drug Administration: Administer the new derivative, a reference compound (e.g., nicotinic acid), or vehicle control to different groups of mice daily via oral gavage for a defined treatment period (e.g., 4-8 weeks).

  • Blood Sampling: Collect blood samples at baseline and at the end of the treatment period to measure plasma lipids and FFAs.

  • Tissue Harvesting: At the end of the study, euthanize the animals and harvest the aorta for en face analysis of atherosclerotic plaque area and the aortic root for cross-sectional lesion analysis.

  • Plasma Lipid Profile: Measure total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

  • Plasma Free Fatty Acids (FFAs): The primary pharmacodynamic marker of GPR109A activation in vivo is the reduction of plasma FFAs.

Experimental Protocol: Enzymatic Assay for Plasma Free Fatty Acid Measurement

  • Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.

  • Enzymatic Reaction: Use a commercial enzymatic colorimetric assay kit. In this assay, FFAs are converted to acyl-CoA, which is then oxidized to produce hydrogen peroxide.[2]

  • Colorimetric Detection: The hydrogen peroxide reacts with a chromogenic substrate to produce a colored product.

  • Quantification: Measure the absorbance at the appropriate wavelength and calculate the FFA concentration based on a standard curve.[2]

  • Atherosclerotic Lesion Quantification:

    • En Face Analysis: Stain the entire aorta with a lipid-staining dye (e.g., Oil Red O) and quantify the percentage of the aortic surface area covered by plaques.

    • Aortic Root Analysis: Section the aortic root and stain with Oil Red O to quantify the lesion area in the aortic sinuses.

In_Vivo_Benchmarking_Workflow

Conclusion: A Path to Improved Therapeutics

The development of novel nicotinic acid derivatives with improved therapeutic profiles is a critical endeavor in the fight against cardiovascular disease. A systematic and rigorous benchmarking process, as outlined in this guide, is essential for identifying promising candidates. By combining detailed in vitro characterization of receptor binding and signaling with robust in vivo efficacy studies, researchers can gain a comprehensive understanding of a new derivative's pharmacological profile. The ultimate goal is to identify compounds that exhibit potent G-protein-biased agonism, leading to effective lipid modification without the dose-limiting flushing side effect. This approach, grounded in scientific integrity and a deep understanding of GPR109A biology, will pave the way for the next generation of nicotinic acid-based therapies.

References

  • GPR109A and Vascular Inflammation. PMC. [Link]

  • Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background. National Institutes of Health. [Link]

  • Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root. PubMed. [Link]

  • Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties. PubMed Central. [Link]

  • GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based Antagonist Arrestin LeadHunter Assay - US. Eurofins Discovery. [Link]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central. [Link]

  • Errors in measuring plasma free fatty acid concentrations with a popular enzymatic colorimetric kit. National Institutes of Health. [Link]

  • Atherosclerosis in the Apolipoprotein E–Deficient Mouse. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Mouse models of atherosclerosis and their suitability for the study of myocardial infarction. UCL Discovery. [Link]

  • PathHunter® β-Arrestin GPCR Assays. DiscoverX. [Link]

  • Principles of the HTRF cAMP Assay. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual - NCBI. [Link]

  • What is the ideal protocol to measure plasma free fatty acid level? ResearchGate. [Link]

  • Mouse Models for Atherosclerosis Research—Which Is My Line? Frontiers. [Link]

  • Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. PubMed Central. [Link]

  • How to run a cAMP HTRF assay. YouTube. [Link]

  • Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. ResearchGate. [Link]

  • The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. MDPI. [Link]

  • Free Fatty Acid Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. National Institutes of Health. [Link]

  • APOE Knockout Mice and Cardiovascular Research. Cyagen. [Link]

  • PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay. Eurofins DiscoverX. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers. [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. PMC. [Link]

  • Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. PubMed. [Link]

  • Ldlr-Deficient Mice with an Atherosclerosis-Resistant Background Develop Severe Hyperglycemia and Type 2 Diabetes on a Western-Type Diet. National Institutes of Health. [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC. [Link]

  • Which JAX mouse model is best for atherosclerosis studies: Apoe or Ldlr knockout mice? The Jackson Laboratory. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • DIO-LDLR-KO mouse. Gubra. [Link]

  • Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PubMed. [Link]

  • The Recent Development of α7 Nicotinic Acetylcholine Receptor (nAChR) Ligands as Therapeutic Candidates for the Treatment of Central Nervous System (CNS) Diseases. ResearchGate. [Link]

  • Comparison of EC50 and Ki values showing the effect of increasing concentrations of T30 on choline binding to the a7-nAChR. ResearchGate. [Link]

  • Biased Agonism at GPCRs. Frontiers. [Link]

  • Animal Models of Atherosclerosis. PMC. [Link]

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